Product packaging for Anthglutin(Cat. No.:CAS No. 69168-09-8)

Anthglutin

Cat. No.: B1665564
CAS No.: 69168-09-8
M. Wt: 281.26 g/mol
InChI Key: MNKLHFNNZQBTRE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anthglutin is an aryl-hydrazide L-glutamic acid derivative that was first isolated from the culture broth of the fungus Penicillium oxalicum SANK 10477 . Its core research value lies in its function as a potent and selective inhibitor of the enzyme γ-glutamyl transpeptidase (GGT) . Kinetic studies have demonstrated that this compound does not significantly affect other enzymes related to glutamic acid metabolism, such as glutamate dehydrogenase or γ-aminobutyrate transaminase, highlighting its specificity for GGT . This selective inhibition makes it a valuable pharmacological tool for researchers studying the role of GGT in physiological and pathological processes, including cellular antioxidant defense mechanisms and amino acid transport. As a naturally occurring hydrazide derivative, it also serves as a reference compound in the search for and analysis of other cryptic hydrazine-based natural products. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use. Supplier-specific details such as catalog number, purity, solubility, and storage conditions are not available in the current scientific literature and should be confirmed with the manufacturer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3O5 B1665564 Anthglutin CAS No. 69168-09-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69168-09-8

Molecular Formula

C12H15N3O5

Molecular Weight

281.26 g/mol

IUPAC Name

2-[2-[(4S)-4-amino-4-carboxybutanoyl]hydrazinyl]benzoic acid

InChI

InChI=1S/C12H15N3O5/c13-8(12(19)20)5-6-10(16)15-14-9-4-2-1-3-7(9)11(17)18/h1-4,8,14H,5-6,13H2,(H,15,16)(H,17,18)(H,19,20)/t8-/m0/s1

InChI Key

MNKLHFNNZQBTRE-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NNC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NNC(=O)CCC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-gamma-L-glutamyl-2-(2-carboxyphenyl)hydrazine
anthglutin
gamma-glutamyl(o-carboxy)phenylhydrazide
GGCPH

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Anthglutin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthglutin, a naturally derived gamma-glutamyl transpeptidase (GGT) inhibitor, presents a significant area of interest in biochemical and pharmacological research. Its ability to specifically inhibit GGT, an enzyme pivotal in glutathione metabolism, positions it as a valuable tool for studying cellular redox homeostasis and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, kinetic properties, and downstream cellular effects. Detailed experimental protocols for assessing its activity and visual representations of its mechanism are provided to facilitate further research and development.

Introduction to this compound and Gamma-Glutamyl Transpeptidase (GGT)

This compound is a potent inhibitor of gamma-glutamyl transpeptidase (GGT), an enzyme primarily located on the outer surface of the plasma membrane. GGT plays a crucial role in the catabolism of extracellular glutathione (GSH), breaking it down to provide constituent amino acids, particularly cysteine, for intracellular GSH synthesis. By catalyzing the transfer of the γ-glutamyl moiety from glutathione to an acceptor molecule, GGT is integral to maintaining the cellular antioxidant defense system.

Given the role of GGT in maintaining cellular health, its dysregulation has been implicated in various pathological conditions. This makes GGT a compelling target for therapeutic intervention, and inhibitors like this compound are critical for both studying the enzyme's function and for potential clinical applications.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of gamma-glutamyl transpeptidase. This inhibition disrupts the normal physiological function of GGT, leading to a cascade of downstream cellular effects.

Molecular Interaction and Inhibition Kinetics

This compound acts as a potent inhibitor of GGT. While the precise kinetic mechanism of inhibition (competitive, non-competitive, or uncompetitive) is not definitively established in the readily available literature, its inhibitory activity has been quantified. The inhibition constant (Ki) of this compound varies depending on the source of the GGT enzyme, indicating species- and tissue-specific differences in its inhibitory potency.

Enzyme SourceKi Value (µM)
Porcine Kidney5.7
Human Kidney18.3
Human Liver (soluble)13.6
Human Liver (conjugated)10.2

Table 1: Inhibitory constants (Ki) of this compound against gamma-glutamyl transpeptidase from various sources.

The following diagram illustrates the fundamental inhibitory action of this compound on GGT.

Anthglutin_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glutathione Glutathione GGT GGT (Gamma-Glutamyl Transpeptidase) Glutathione->GGT Substrate Amino_Acids Glutamate, Cysteine, Glycine GGT->Amino_Acids Catalyzes Breakdown This compound This compound This compound->GGT Inhibits GSH_Synthesis Glutathione Synthesis Amino_Acids->GSH_Synthesis Precursors Cellular_Redox_Balance Cellular Redox Balance GSH_Synthesis->Cellular_Redox_Balance Maintains

Inhibition of GGT by this compound.
Downstream Cellular Effects

The inhibition of GGT by this compound leads to significant alterations in cellular metabolism, primarily by disrupting the glutathione cycle. This has two major consequences:

  • Depletion of Intracellular Glutathione (GSH): By blocking the breakdown of extracellular GSH, this compound limits the cellular uptake of cysteine, a rate-limiting precursor for intracellular GSH synthesis. This leads to a reduction in the intracellular GSH pool, compromising the cell's primary antioxidant defense.

  • Induction of Oxidative Stress: The depletion of GSH results in an imbalance in the cellular redox state, leading to an increase in reactive oxygen species (ROS). This state of oxidative stress can trigger various downstream signaling pathways and cellular responses, including apoptosis.

The following diagram illustrates the downstream consequences of GGT inhibition by this compound.

Downstream_Effects This compound This compound GGT_Inhibition GGT Inhibition This compound->GGT_Inhibition Extracellular_GSH_Breakdown_Decrease Decreased Extracellular GSH Breakdown GGT_Inhibition->Extracellular_GSH_Breakdown_Decrease Cysteine_Uptake_Decrease Decreased Cysteine Uptake Extracellular_GSH_Breakdown_Decrease->Cysteine_Uptake_Decrease Intracellular_GSH_Depletion Intracellular GSH Depletion Cysteine_Uptake_Decrease->Intracellular_GSH_Depletion Oxidative_Stress Increased Oxidative Stress (ROS) Intracellular_GSH_Depletion->Oxidative_Stress Cellular_Damage Cellular Damage & Apoptosis Oxidative_Stress->Cellular_Damage Signaling_Pathway_Modulation Modulation of Redox-Sensitive Signaling Pathways Oxidative_Stress->Signaling_Pathway_Modulation

Downstream effects of GGT inhibition.

While specific signaling pathways directly modulated by this compound are not extensively characterized, the induction of oxidative stress is known to influence redox-sensitive pathways such as the NF-κB and MAPK signaling cascades. Further research is warranted to elucidate the precise impact of this compound on these pathways.

Experimental Protocols

The following section details a standard experimental protocol for determining the inhibitory activity of this compound on gamma-glutamyl transpeptidase. This protocol is based on the widely used colorimetric assay employing L-γ-glutamyl-p-nitroanilide (G-pNA) as a substrate.

GGT Activity Assay

Objective: To measure the enzymatic activity of GGT in the presence and absence of this compound.

Principle: GGT catalyzes the transfer of the γ-glutamyl group from the chromogenic substrate L-γ-glutamyl-p-nitroanilide (G-pNA) to an acceptor molecule, typically glycylglycine. This reaction releases p-nitroaniline (pNA), a yellow-colored compound that can be quantified spectrophotometrically at 405-418 nm. The rate of pNA formation is directly proportional to the GGT activity.

Materials:

  • Purified gamma-glutamyl transpeptidase enzyme

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • L-γ-glutamyl-p-nitroanilide (G-pNA) substrate solution

  • Glycylglycine acceptor solution

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-418 nm

  • Incubator set to 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound at a high concentration.

    • Prepare serial dilutions of this compound in the assay buffer to obtain a range of desired inhibitor concentrations.

    • Prepare the GGT enzyme solution to a working concentration in the assay buffer.

    • Prepare the G-pNA substrate and glycylglycine acceptor solutions in the assay buffer according to the manufacturer's recommendations or established protocols.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • This compound solution (or solvent control)

      • GGT enzyme solution

    • Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the G-pNA/glycylglycine solution to each well.

    • Immediately place the microplate in a pre-warmed microplate reader.

    • Measure the absorbance at 405-418 nm at regular intervals (e.g., every 1-2 minutes) for a total duration of 15-30 minutes (kinetic mode). Alternatively, for an endpoint assay, take an initial reading and a final reading after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.

    • Plot the reaction rate (V) against the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of GGT activity) from the dose-response curve.

    • For kinetic analysis to determine the mode of inhibition and the Ki value, the assay should be performed with varying concentrations of both the substrate (G-pNA) and the inhibitor (this compound). The data can then be analyzed using Lineweaver-Burk or Dixon plots.

The following diagram outlines the general workflow for this experimental protocol.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Reagent_Prep Prepare Reagents: - GGT Enzyme - this compound Dilutions - Substrate (G-pNA) - Acceptor (Glycylglycine) Plate_Setup Add to 96-well plate: - Assay Buffer - this compound/Control - GGT Enzyme Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction_Start Initiate reaction with Substrate/Acceptor mix Pre_incubation->Reaction_Start Measurement Measure Absorbance at 405-418 nm (Kinetic) Reaction_Start->Measurement Calculate_Rates Calculate Reaction Rates (V) Measurement->Calculate_Rates Plot_Data Plot V vs. [this compound] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50 Kinetic_Analysis Perform Kinetic Analysis (Lineweaver-Burk/Dixon Plots) Plot_Data->Kinetic_Analysis

GGT activity assay workflow.

Conclusion and Future Directions

This compound serves as a potent and specific inhibitor of gamma-glutamyl transpeptidase, making it an invaluable tool for studying the intricacies of glutathione metabolism and cellular redox signaling. Its mechanism of action, centered on the disruption of extracellular glutathione breakdown, leads to significant downstream effects, including the depletion of intracellular glutathione and the induction of oxidative stress.

While the fundamental inhibitory action of this compound is well-established, several areas warrant further investigation. A definitive characterization of its kinetic mode of inhibition would provide deeper insights into its molecular interaction with GGT. Furthermore, detailed studies are needed to elucidate the specific signaling pathways that are modulated as a direct consequence of this compound-mediated GGT inhibition. Such research will not only enhance our understanding of the multifaceted roles of GGT in health and disease but also pave the way for the potential development of this compound and its analogs as therapeutic agents for a range of pathological conditions.

Anthglutin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthglutin, a potent inhibitor of γ-glutamyl transpeptidase (GGT), stands as a significant molecule of interest in biochemical and pharmaceutical research. Isolated from the fungus Penicillium oxalicum, this unique γ-glutamyl hydrazide derivative offers a valuable tool for studying the physiological roles of GGT and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the discovery of this compound, its proposed biosynthetic and chemical synthesis pathways, detailed experimental protocols, and its mechanism of action through the inhibition of GGT, impacting cellular glutathione metabolism and redox signaling.

Discovery and Initial Characterization

This compound, chemically known as γ-L-glutamyl-(o-carboxyphenyl)hydrazide, was first isolated from the culture filtrate of Penicillium oxalicum. Its discovery was the result of a screening program aimed at identifying inhibitors of γ-glutamyl transpeptidase (GGT), an enzyme implicated in various physiological and pathological processes.

Physicochemical Properties

Initial characterization of this compound revealed the following properties:

PropertyValue
Molecular Formula C₁₂H₁₅N₃O₅
Molecular Weight 281.27 g/mol
Appearance Colorless needles
Melting Point 194-195 °C (decomposition)
Solubility Soluble in water and methanol
Inhibitory Activity

This compound exhibits potent and specific inhibitory activity against γ-glutamyl transpeptidase from various sources. The inhibition constants (Ki) have been determined for several enzymes, highlighting its efficacy.

Enzyme SourceKi (μM)
Porcine Kidney GGT5.7
Human Kidney GGT18.3
Human Liver GGT13.6
Rat Kidney GGT10.2

Synthesis Pathways

While the precise biosynthetic pathway of this compound in Penicillium oxalicum has not been fully elucidated, a plausible route can be proposed based on the known biosynthesis of other γ-glutamyl compounds in fungi. Additionally, chemical synthesis of this compound and its analogs has been achieved, providing a reliable source of this compound for research purposes.

Proposed Biosynthetic Pathway

The biosynthesis of γ-glutamyl compounds in fungi typically involves the action of γ-glutamyl transpeptidase or related enzymes that transfer a γ-glutamyl moiety from a donor, such as glutathione or L-glutamine, to an acceptor molecule. In the case of this compound, the acceptor molecule is 2-hydrazinobenzoic acid.

This compound Biosynthesis glutathione Glutathione (GSH) or L-Glutamine ggt γ-Glutamyl Transpeptidase (GGT) glutathione->ggt hba 2-Hydrazinobenzoic Acid hba->ggt This compound This compound ggt->this compound γ-Glutamyl Transfer cysgly Cysteinylglycine or Ammonia ggt->cysgly

Caption: Proposed biosynthetic pathway of this compound in Penicillium oxalicum.

Chemical Synthesis Pathway

The chemical synthesis of this compound can be achieved through the coupling of a protected L-glutamic acid derivative with 2-hydrazinobenzoic acid, followed by deprotection. A common strategy involves the use of N-protected glutamic acid anhydride.

This compound Chemical Synthesis glutamic_acid L-Glutamic Acid protected_glutamic N-Phthaloyl-L-glutamic acid anhydride glutamic_acid->protected_glutamic Protection intermediate N-Phthaloyl-anthglutin protected_glutamic->intermediate Coupling hba 2-Hydrazinobenzoic Acid hba->intermediate This compound This compound intermediate->this compound Deprotection (Hydrazinolysis)

Caption: A plausible chemical synthesis route for this compound.

Experimental Protocols

Isolation of this compound from Penicillium oxalicum

This protocol is adapted from the original discovery of this compound.

  • Cultivation: Penicillium oxalicum is cultured in a suitable liquid medium containing glucose, peptone, and mineral salts at 27°C for 5-7 days with shaking.

  • Filtration: The culture broth is filtered to remove the mycelia.

  • Adsorption Chromatography: The filtrate is passed through a column of activated carbon. The column is washed with water and then eluted with aqueous acetone.

  • Ion-Exchange Chromatography: The active fractions from the previous step are pooled, concentrated, and applied to a Dowex 50W x 8 (H⁺ form) column. The column is washed with water and eluted with a linear gradient of pyridine-formate buffer.

  • Gel Filtration: The active fractions are further purified by gel filtration on a Sephadex G-10 column equilibrated with water.

  • Crystallization: The purified this compound is crystallized from aqueous methanol to yield colorless needles.

Chemical Synthesis of this compound (General Procedure)

This protocol is a generalized procedure based on the synthesis of similar γ-glutamyl hydrazides.

  • Protection of L-Glutamic Acid: L-glutamic acid is reacted

chemical structure and properties of Anthglutin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Anthglutin: Chemical Structure and Properties

Introduction

This compound, a naturally occurring compound first isolated from Penicillium oxalicum, has garnered significant interest within the scientific community for its specific biochemical activity[1]. It is recognized primarily as a potent and reversible inhibitor of the enzyme γ-glutamyl transpeptidase (GGT)[2]. GGT plays a crucial role in glutathione metabolism and the transport of amino acids across cell membranes. By inhibiting this enzyme, this compound serves as a valuable chemical probe for studying these pathways and presents potential for therapeutic development. This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, biological mechanism, and relevant experimental methodologies.

Chemical Identity and Structure

This compound is chemically identified as 2-[2-[(4S)-4-amino-4-carboxybutanoyl]hydrazinyl]benzoic acid[3]. Its core structure consists of a glutamyl moiety linked to a carboxyphenylhydrazine group.

Identifier Value Reference
IUPAC Name 2-[2-[(4S)-4-amino-4-carboxybutanoyl]hydrazinyl]benzoic acid[3]
CAS Number 69168-09-8[2][3][4]
Molecular Formula C12H15N3O5[3][4][5]
Molecular Weight 281.26 g/mol [3]
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)NNC(=O)CC--INVALID-LINK--N[3][5]
InChIKey MNKLHFNNZQBTRE-QMMMGPOBSA-N[3][5]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, formulation, and biological activity.

Property Value Reference
Melting Point 170 - 171.5 °C[4]
XLogP3-AA -1.8[3]
Hydrogen Bond Donor Count 5[3]
Hydrogen Bond Acceptor Count 6[3]
Polar Surface Area 142 Ų[4]

Biological Activity and Mechanism of Action

This compound's primary biological function is the reversible inhibition of γ-glutamyl transpeptidase (GGT). GGT is a membrane-bound enzyme that catalyzes the transfer of the γ-glutamyl moiety from donors, such as glutathione, to an acceptor molecule, which can be an amino acid, a peptide, or water.

This enzymatic activity is a key step in the γ-glutamyl cycle , a pathway responsible for the synthesis and degradation of glutathione (GSH), a critical intracellular antioxidant. By cleaving the γ-glutamyl linkage in extracellular GSH, GGT initiates its breakdown, allowing for the cellular re-uptake of its constituent amino acids for intracellular GSH resynthesis. This compound inhibits this first step, thereby disrupting the cycle.

GGT_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GSH_out Glutathione (GSH) GGT γ-Glutamyl Transpeptidase (GGT) GSH_out->GGT CysGly Cysteinyl-Glycine GGT->CysGly gGlu_AA γ-Glutamyl-Amino Acid GGT->gGlu_AA AA_out Amino Acid (Acceptor) AA_out->GGT Transport2 Transport CysGly->Transport2 Transport1 Transport gGlu_AA->Transport1 gGlu_AA_in γ-Glutamyl-Amino Acid GSH_in GSH Resynthesis gGlu_AA_in->GSH_in CysGly_in Cysteinyl-Glycine CysGly_in->GSH_in Transport1->gGlu_AA_in Transport2->CysGly_in This compound This compound This compound->GGT IC50_Workflow prep Prepare Reagents (Enzyme, Substrate, Buffer, This compound Dilutions) plate Dispense Reagents into Microplate Wells prep->plate incubate Initiate Reaction & Incubate at 37°C plate->incubate read Measure Absorbance Kinetically (e.g., 405 nm) incubate->read calc_rate Calculate Initial Reaction Velocities read->calc_rate plot Plot % Inhibition vs. [this compound] (log scale) calc_rate->plot fit Fit Data to Sigmoidal Curve plot->fit ic50 Determine IC50 Value fit->ic50

References

The Biological Function of Anthglutin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthglutin, a potent and specific inhibitor of the enzyme gamma-glutamyl transpeptidase (GGT), offers a valuable tool for investigating the multifaceted roles of GGT in cellular physiology and pathophysiology. GGT is a key enzyme in the metabolism of glutathione (GSH), a critical intracellular antioxidant. Its overexpression has been implicated in a range of diseases, most notably in cancer, where it contributes to tumor progression, metastasis, and the development of multidrug resistance. This technical guide provides an in-depth overview of the biological function of this compound, with a particular focus on its application in cancer research. It details the mechanism of GGT inhibition by this compound, provides experimental protocols for its characterization, and presents its effects on cellular signaling pathways, particularly the Ras-MAPK cascade. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, pharmacology, and drug development who are interested in targeting GGT for therapeutic intervention.

Introduction to this compound and Gamma-Glutamyl Transpeptidase (GGT)

This compound, also known as 1-γ-L-glutamyl-2-(2-carboxyphenyl)hydrazine, is a naturally occurring GGT inhibitor isolated from Penicillium oxalicum. It functions as an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex, thereby preventing the formation of the product.[1]

Gamma-glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a crucial role in the gamma-glutamyl cycle.[2] Its primary function is to catalyze the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water.[2] This activity is pivotal for:

  • Glutathione Homeostasis: GGT initiates the breakdown of extracellular glutathione, providing the precursor amino acids, particularly cysteine, for intracellular GSH synthesis.[3]

  • Drug Metabolism and Detoxification: GGT is involved in the metabolism of certain drugs and xenobiotics.

  • Redox Regulation: By influencing intracellular GSH levels, GGT plays a significant role in maintaining cellular redox balance.[3]

The overexpression of GGT is a hallmark of several pathological conditions, including liver diseases, cardiovascular disorders, and various types of cancer.[4][5][6][7] In cancer, elevated GGT activity is associated with increased tumor growth, invasion, and resistance to chemotherapy and radiation.[8][9] This makes GGT a compelling target for anticancer drug development.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against GGT has been quantified across different species. The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme.

Enzyme SourceInhibition Constant (Ki)Reference
Porcine Kidney5.7 µM[8]
Human Kidney18.3 µM[8]
Human Liver (soluble)13.6 µM[8]
Human Liver (conjugated)10.2 µM[8]

Experimental Protocols

Gamma-Glutamyl Transpeptidase (GGT) Inhibition Assay

This protocol is adapted from standard GGT activity assays and is suitable for determining the inhibitory activity of this compound.[10][11][12][13]

Principle:

The assay measures the GGT-catalyzed release of p-nitroaniline from the chromogenic substrate L-γ-glutamyl-p-nitroanilide (GGPNA). The formation of p-nitroaniline is monitored spectrophotometrically at 405 nm. The rate of p-nitroaniline formation is proportional to the GGT activity. The inhibitory effect of this compound is determined by measuring the reduction in GGT activity in its presence.

Materials:

  • Purified GGT enzyme (e.g., from bovine kidney or human source)

  • This compound

  • L-γ-glutamyl-p-nitroanilide (GGPNA) solution

  • Glycylglycine solution (acceptor substrate)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer).

    • Prepare a working solution of GGPNA in Tris-HCl buffer.

    • Prepare a working solution of glycylglycine in Tris-HCl buffer.

    • Prepare a solution of purified GGT in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Tris-HCl buffer

      • Glycylglycine solution

      • Varying concentrations of this compound (or solvent control)

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding the GGT enzyme solution to each well.

    • Immediately add the GGPNA solution to each well.

    • Immediately start monitoring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of this compound.

    • Plot the reaction velocity against the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • To determine the mode of inhibition and the Ki value, perform kinetic studies by varying the concentrations of both the substrate (GGPNA) and the inhibitor (this compound). Analyze the data using Lineweaver-Burk or other kinetic plots.[1][14]

Experimental Workflow for GGT Inhibition Assay

GGT_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_anth Prepare this compound Stock mix_reagents Mix Buffer, Glycylglycine, & this compound in Microplate prep_anth->mix_reagents prep_ggpna Prepare GGPNA Solution add_ggpna Add GGPNA Substrate prep_ggpna->add_ggpna prep_gly Prepare Glycylglycine prep_gly->mix_reagents prep_ggt Prepare GGT Solution add_ggt Add GGT Enzyme prep_ggt->add_ggt pre_incubate Pre-incubate at 37°C mix_reagents->pre_incubate pre_incubate->add_ggt add_ggt->add_ggpna read_abs Measure Absorbance at 405 nm (Kinetic Read) add_ggpna->read_abs calc_velocity Calculate Initial Velocity read_abs->calc_velocity plot_data Plot Velocity vs. [this compound] calc_velocity->plot_data det_ic50 Determine IC50 plot_data->det_ic50 kinetic_analysis Kinetic Analysis (e.g., Lineweaver-Burk) plot_data->kinetic_analysis det_ki Determine Ki and Mode of Inhibition kinetic_analysis->det_ki

Caption: Workflow for determining GGT inhibition by this compound.

Signaling Pathways and Biological Effects

GGT, Glutathione Metabolism, and Drug Resistance in Cancer

GGT plays a critical role in the development of drug resistance in cancer cells.[3][8][10][15] Many chemotherapeutic agents exert their cytotoxic effects by inducing oxidative stress. Cancer cells with high GGT expression can counteract this by efficiently replenishing their intracellular glutathione (GSH) stores.[16][17] GSH can directly detoxify electrophilic drugs and neutralize reactive oxygen species (ROS).[15][17] By inhibiting GGT, this compound disrupts this protective mechanism, leading to:

  • Depletion of intracellular GSH: This sensitizes cancer cells to oxidative stress induced by chemotherapy.[16]

  • Increased sensitivity to anticancer drugs: Studies have shown that GGT inhibition can enhance the efficacy of drugs like cisplatin.[3][10]

GGT_Drug_Resistance cluster_cell Cancer Cell GGT GGT Cysteine Cysteine GGT->Cysteine Products GSH_extra Extracellular Glutathione (GSH) GSH_extra->GGT Substrate GSH_intra Intracellular Glutathione (GSH) Cysteine->GSH_intra Synthesis ROS Reactive Oxygen Species (ROS) GSH_intra->ROS Scavenges Detox Drug Detoxification GSH_intra->Detox Neutralizes Chemo Chemotherapeutic Drug Chemo->ROS Induces CellDeath Cell Death ROS->CellDeath Induces Detox->Chemo Inactivates This compound This compound This compound->GGT Inhibits

Caption: Role of GGT in drug resistance and its inhibition by this compound.

GGT and the Ras-MAPK Signaling Pathway

Recent evidence suggests a link between GGT expression and the activation of the Ras-MAPK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[18][19][20] The Ras-MAPK pathway is frequently hyperactivated in various cancers.[21][22]

The proposed mechanism involves GGT-mediated production of ROS, which can act as second messengers to activate Ras and downstream kinases such as Raf, MEK, and ERK.[20] Activated ERK can then translocate to the nucleus and activate transcription factors that promote cell growth and survival.

By inhibiting GGT, this compound can potentially attenuate the activation of the Ras-MAPK pathway, thereby suppressing tumor cell proliferation.

GGT_Ras_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GGT GGT ROS ROS GGT->ROS Generates GSH_extra Extracellular GSH GSH_extra->GGT Ras Ras ROS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes This compound This compound This compound->GGT Inhibits

Caption: GGT-mediated activation of the Ras-MAPK pathway and its inhibition.

Potential Applications in Other Systems

While the primary focus of this compound research has been in oncology, its ability to modulate glutathione metabolism suggests potential applications in other areas:

  • Central Nervous System (CNS): Glutathione plays a crucial role in protecting neurons from oxidative stress, which is implicated in neurodegenerative diseases. While specific studies on this compound in neuroblastoma or other CNS disorders are limited, the general principle of modulating GSH levels could be a therapeutic avenue.[23][24][25][26][27]

  • Microbial Systems: Some bacteria possess GGT, which is involved in nutrient acquisition and virulence.[28] Although research on this compound as an antimicrobial is not extensive, targeting microbial GGT could be a strategy for developing novel anti-infective agents.[28][29][30][31][32]

Conclusion

This compound is a valuable research tool for elucidating the complex roles of gamma-glutamyl transpeptidase in health and disease. Its specific, uncompetitive inhibition of GGT makes it an ideal candidate for studying the consequences of GGT blockade in various biological systems. The strong link between GGT, glutathione metabolism, and cancer drug resistance positions this compound and other GGT inhibitors as promising candidates for further investigation in the development of novel anticancer therapies. This guide provides a foundational understanding and practical protocols to facilitate further research into the therapeutic potential of targeting GGT with this compound.

References

The Molecular Inhibition of Gamma-Glutamyl Transpeptidase by Anthglutin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the molecular interactions and downstream cellular consequences of inhibiting gamma-glutamyl transpeptidase (GGT) with its specific, reversible inhibitor, Anthglutin. GGT plays a pivotal role in glutathione metabolism, cellular antioxidant defense, and amino acid homeostasis. Its inhibition by this compound presents a significant area of interest for therapeutic intervention in various pathological conditions, including cancer and inflammatory diseases. This document details the mechanism of GGT action, the inhibitory effects of this compound, the downstream signaling implications, and relevant experimental protocols.

Introduction to Gamma-Glutamyl Transpeptidase (GGT)

Gamma-glutamyl transpeptidase (GGT), also known as gamma-glutamyl transferase, is a membrane-bound enzyme that plays a crucial role in the extracellular catabolism of glutathione (GSH).[1] It catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water.[2] This enzymatic activity is the first and rate-limiting step in the degradation of extracellular glutathione.

The primary functions of GGT include:

  • Glutathione Homeostasis: GGT initiates the breakdown of extracellular glutathione, allowing for the recovery of its constituent amino acids, particularly cysteine, which is often the rate-limiting substrate for intracellular glutathione synthesis.[1]

  • Cellular Antioxidant Defense: By providing a source of cysteine for intracellular GSH synthesis, GGT indirectly supports the cellular antioxidant defense system. Glutathione is a major cellular antioxidant, protecting cells from damage by reactive oxygen species (ROS).

  • Amino Acid Transport: The "γ-glutamyl cycle" hypothesis suggests that GGT is involved in the transport of amino acids across the cell membrane.[2]

  • Drug Metabolism and Detoxification: GGT is involved in the metabolism of certain drugs and xenobiotics by breaking down their glutathione S-conjugates.

Given its significant physiological roles, aberrant GGT activity has been implicated in a range of diseases, including liver disease, cardiovascular conditions, and various cancers.

This compound: A Specific Inhibitor of GGT

This compound, with the IUPAC name 2-[2-[(4S)-4-amino-4-carboxybutanoyl]hydrazinyl]benzoic acid, is a known reversible inhibitor of gamma-glutamyl transpeptidase. Its structure allows it to specifically interact with the active site of GGT, thereby blocking its enzymatic activity.

Mechanism of Inhibition

The precise kinetic mechanism of GGT inhibition by this compound is not extensively detailed in readily available literature. However, as a γ-glutamyl analog, it is proposed to act as a competitive or mixed-type inhibitor, binding to the enzyme's active site and preventing the binding and/or turnover of its natural substrate, glutathione.

The this compound "Signaling Pathway": Downstream Consequences of GGT Inhibition

The concept of an "this compound signaling pathway" refers to the cascade of molecular events that occur as a consequence of GGT inhibition. By blocking GGT activity, this compound initiates a series of downstream effects that modulate cellular function.

Disruption of Glutathione Metabolism

The most immediate effect of GGT inhibition by this compound is the disruption of extracellular glutathione breakdown. This leads to:

  • Reduced Cysteine Availability: Cells that rely on GGT-mediated glutathione degradation for their cysteine supply will experience a reduction in cysteine uptake.

  • Decreased Intracellular Glutathione Synthesis: With a limited supply of cysteine, the rate of intracellular glutathione synthesis is diminished. This can compromise the cell's antioxidant capacity and make it more susceptible to oxidative stress.

Altered Cellular Redox Balance

The reduction in intracellular glutathione levels shifts the cellular redox balance towards a more oxidized state. This can have several downstream consequences, including:

  • Increased Oxidative Stress: An accumulation of reactive oxygen species (ROS) can lead to damage of cellular components such as lipids, proteins, and DNA.

  • Modulation of Redox-Sensitive Signaling Pathways: Many signaling pathways, including those involving NF-κB and MAP kinases, are regulated by the cellular redox state. GGT inhibition can therefore indirectly influence these pathways.

Impaired Amino Acid Uptake

Inhibition of GGT can lead to a decrease in the uptake of certain amino acids, lending support to the role of the γ-glutamyl cycle in amino acid transport.

Downstream Targets of GGT Inhibition by this compound

The primary molecular target of this compound is GGT. The downstream "targets" are the cellular processes and pathways that are affected by the inhibition of this enzyme. These include:

  • Glutathione Synthetase: The activity of this enzyme, which catalyzes the final step of glutathione synthesis, is indirectly affected by the reduced availability of its substrate, γ-glutamylcysteine.

  • Redox-Sensitive Transcription Factors: Transcription factors such as Nrf2, which regulates the expression of antioxidant genes, can be activated in response to the oxidative stress induced by GGT inhibition.

  • Amino Acid Transporters: The function of certain amino acid transporters may be modulated as a consequence of GGT inhibition.

Quantitative Data

InhibitorType of InhibitionSubstrateKi/IC50 (µM)Source Organism
OU749 UncompetitiveL-GpNA15.2Human Kidney
Compound 22 UncompetitiveGSH15Human
Acivicin Irreversible---
Serine-borate complex Competitive---

L-GpNA: L-γ-glutamyl-p-nitroanilide; GSH: Glutathione

Experimental Protocols

In Vitro Gamma-Glutamyl Transpeptidase (GGT) Activity Assay

This protocol describes a common method for measuring GGT activity using a chromogenic substrate, L-γ-glutamyl-p-nitroanilide (GGT-pNA).

Materials:

  • GGT enzyme source (e.g., purified enzyme, cell lysate, serum)

  • GGT Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Substrate solution: L-γ-glutamyl-p-nitroanilide (GGT-pNA) dissolved in a suitable solvent (e.g., DMSO) and diluted in GGT Assay Buffer.

  • Acceptor solution: Glycylglycine dissolved in GGT Assay Buffer.

  • Inhibitor solution: this compound dissolved in a suitable solvent and diluted to various concentrations.

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Prepare Reagent Mix: For each reaction, prepare a reagent mix containing GGT Assay Buffer, glycylglycine solution, and the GGT enzyme source.

  • Add Inhibitor: To the appropriate wells, add the desired concentrations of this compound. For control wells, add the same volume of vehicle.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the GGT-pNA substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in the plate reader and measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C. The product of the reaction, p-nitroaniline, has a yellow color and absorbs light at this wavelength.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each well. Determine the percent inhibition for each concentration of this compound compared to the control. An IC50 value can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

GGT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GSH_ext Glutathione (GSH) GGT Gamma-Glutamyl Transpeptidase (GGT) GSH_ext->GGT Substrate Glu_CysGly Glutamate + Cysteinylglycine GGT->Glu_CysGly Catalysis AA_Uptake Amino Acid Uptake GGT->AA_Uptake Cys Cysteine Glu_CysGly->Cys Further Processing GSH_int Intracellular Glutathione (GSH) Cys->GSH_int Synthesis Antioxidant_Defense Antioxidant Defense GSH_int->Antioxidant_Defense ROS Reactive Oxygen Species (ROS) Antioxidant_Defense->ROS Neutralizes This compound This compound This compound->GGT Inhibition

Caption: Inhibition of GGT by this compound blocks glutathione breakdown.

GGT_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, GGT, Substrate, Inhibitor) start->prepare_reagents add_enzyme_inhibitor Add GGT and this compound to Microplate Wells prepare_reagents->add_enzyme_inhibitor pre_incubate Pre-incubate at 37°C add_enzyme_inhibitor->pre_incubate add_substrate Add GGT-pNA Substrate pre_incubate->add_substrate measure_absorbance Measure Absorbance at 405 nm (Kinetic Read) add_substrate->measure_absorbance analyze_data Analyze Data (Calculate Reaction Rates, % Inhibition, IC50) measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro GGT inhibition assay.

Conclusion

This compound serves as a valuable research tool for elucidating the multifaceted roles of gamma-glutamyl transpeptidase in cellular physiology and pathophysiology. The inhibition of GGT by this compound disrupts glutathione metabolism, alters the cellular redox environment, and impacts amino acid transport. These downstream effects highlight the potential of targeting GGT for therapeutic intervention in diseases characterized by oxidative stress and aberrant cell proliferation. Further research to precisely quantify the inhibitory kinetics of this compound and to explore its effects in various disease models will be crucial for advancing its potential clinical applications.

References

Anthglutin: A Technical Guide to its In Vitro and In Vivo Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthglutin, a naturally occurring gamma-glutamyl derivative, has been identified as a potent inhibitor of gamma-glutamyl transpeptidase (GGT). Isolated from Penicillium oxalicum, this small molecule has garnered interest for its potential therapeutic applications stemming from its ability to modulate glutathione metabolism. This technical guide provides a comprehensive overview of the reported in vitro and in vivo studies of this compound, with a focus on its core activity as a GGT inhibitor. Due to the limited publicly available data on a broader range of biological activities, this document will focus on the well-established GGT inhibitory effects and provide generalized experimental frameworks and potential signaling pathway interactions for further research.

I. In Vitro Studies

The primary in vitro activity of this compound that has been characterized is its inhibition of gamma-glutamyl transpeptidase.

Quantitative Data: GGT Inhibition

This compound has been shown to inhibit GGT from various species with differing potencies. The inhibitory activity is typically quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

Enzyme SourceInhibition Constant (Ki)
Porcine Kidney GGT5.7 µM
Human Kidney GGT18.3 µM
Human Liver Soluble GGT13.6 µM
Human Liver Conjugated GGT10.2 µM

Table 1: Inhibitory Activity (Ki) of this compound against Gamma-Glutamyl Transpeptidase from Various Sources.

Experimental Protocol: In Vitro GGT Inhibition Assay

The following is a generalized protocol for determining the GGT inhibitory activity of a compound like this compound.

Objective: To determine the inhibition constant (Ki) of this compound against GGT.

Materials:

  • Purified gamma-glutamyl transpeptidase (e.g., from bovine kidney)

  • This compound (test inhibitor)

  • L-γ-glutamyl-p-nitroanilide (GGPNA) as the substrate

  • Glycylglycine as the acceptor substrate

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of GGT in Tris-HCl buffer.

    • Prepare a stock solution of GGPNA in a suitable solvent (e.g., DMSO) and then dilute in Tris-HCl buffer.

    • Prepare a stock solution of glycylglycine in Tris-HCl buffer.

    • Prepare a series of dilutions of this compound in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • Tris-HCl buffer

      • Glycylglycine solution

      • This compound solution (at various concentrations) or buffer (for control)

      • GGT solution

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the GGPNA solution to all wells.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C. The product, p-nitroaniline, absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of this compound.

    • Plot the reaction velocities against the substrate (GGPNA) concentrations for each inhibitor concentration.

    • Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) using Lineweaver-Burk or other kinetic plots.

    • Calculate the Ki value using appropriate enzyme kinetic software or equations.

GGT_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Stock Solutions: GGT, GGPNA, Glycylglycine, this compound Mix Add Buffer, Glycylglycine, This compound, and GGT Reagents->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Initiate Add GGPNA to start reaction Preincubation->Initiate Measure Read Absorbance at 405 nm (kinetic) Initiate->Measure Calculate Calculate Reaction Velocities Measure->Calculate Plot Generate Kinetic Plots Calculate->Plot Determine Determine Ki and Mode of Inhibition Plot->Determine

Figure 1: Experimental workflow for the in vitro GGT inhibition assay.

II. In Vivo Studies

Experimental Protocol: General In Vivo Toxicology Assessment

The following is a generalized protocol for an acute toxicity study in a rodent model, which would be a necessary step in the preclinical evaluation of this compound.

Objective: To determine the acute toxicity and maximum tolerated dose (MTD) of this compound in mice.

Animal Model: Male and female BALB/c mice, 6-8 weeks old.

Materials:

  • This compound

  • Vehicle (e.g., saline, PBS with a solubilizing agent if necessary)

  • Standard laboratory animal housing and care facilities

  • Equipment for clinical observations (e.g., balance for body weight)

  • Materials for blood collection and tissue harvesting

Procedure:

  • Dose Preparation:

    • Prepare a series of graded doses of this compound in the chosen vehicle.

  • Animal Acclimatization and Grouping:

    • Acclimatize animals to the laboratory conditions for at least one week.

    • Randomly assign animals to different dose groups, including a vehicle control group.

  • Administration:

    • Administer a single dose of this compound or vehicle to each animal via a relevant route (e.g., intraperitoneal, oral gavage).

  • Observation:

    • Monitor the animals for clinical signs of toxicity (e.g., changes in behavior, posture, respiration, mortality) continuously for the first few hours post-dosing and then daily for 14 days.

    • Record body weights before dosing and at regular intervals throughout the study.

  • Necropsy and Histopathology:

    • At the end of the 14-day observation period, euthanize all surviving animals.

    • Perform a gross necropsy on all animals (including those that died during the study).

    • Collect major organs and tissues for histopathological examination.

  • Data Analysis:

    • Determine the LD50 (lethal dose for 50% of the animals), if applicable.

    • Identify the MTD, defined as the highest dose that does not cause significant toxicity or mortality.

    • Analyze changes in body weight and any clinical or pathological findings.

InVivo_Tox_Workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation (14 days) cluster_analysis Analysis DosePrep Prepare this compound Doses Administer Single Dose Administration DosePrep->Administer AnimalPrep Acclimatize and Group Animals AnimalPrep->Administer Monitor Monitor Clinical Signs and Body Weight Administer->Monitor Necropsy Gross Necropsy and Histopathology Monitor->Necropsy Analyze Determine MTD and LD50 Necropsy->Analyze

Figure 2: General workflow for an in vivo acute toxicity study.

III. Potential Signaling Pathway Interactions

The primary mechanism of action of this compound is the inhibition of GGT. GGT plays a crucial role in the breakdown of extracellular glutathione, which is a key antioxidant and a source of cysteine for intracellular glutathione synthesis. By inhibiting GGT, this compound can disrupt cellular redox balance and potentially impact downstream signaling pathways that are sensitive to oxidative stress.

While direct studies on this compound's effects on specific signaling pathways are lacking, its action as a GGT inhibitor suggests potential modulation of pathways such as PI3K/Akt and MAPK, which are known to be influenced by cellular redox status.

GGT_Inhibition_Signaling This compound This compound GGT Gamma-Glutamyl Transpeptidase (GGT) This compound->GGT Inhibition Cysteine Cysteine GGT->Cysteine Breaks down GSH_ext Extracellular Glutathione (GSH) GSH_ext->GGT GSH_int Intracellular Glutathione (GSH) Cysteine->GSH_int Synthesis ROS Reactive Oxygen Species (ROS) GSH_int->ROS Neutralizes PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Activates MAPK MAPK Pathway ROS->MAPK Activates Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Cell_Survival MAPK->Apoptosis

Figure 3: Potential impact of this compound on cellular signaling through GGT inhibition.

IV. Conclusion and Future Directions

This compound is a well-characterized inhibitor of gamma-glutamyl transpeptidase. The available in vitro data clearly demonstrates its potency against GGT from various species. However, there is a significant gap in the understanding of its broader biological effects. Future research should focus on:

  • Comprehensive in vitro screening: Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines to determine IC50 values and its potential as an anticancer agent.

  • Detailed in vivo studies: Conducting thorough pharmacokinetic and toxicology studies in animal models to assess its safety profile and bioavailability.

  • Mechanism of action studies: Investigating the direct effects of this compound on key signaling pathways, such as PI3K/Akt and MAPK, to elucidate the molecular mechanisms underlying its potential therapeutic effects.

A more complete understanding of these aspects will be crucial for the potential development of this compound as a therapeutic agent.

References

Anthglutin: A Technical Guide to its Natural Sources, Derivatives, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthglutin, a potent and specific inhibitor of the enzyme γ-glutamyl transpeptidase (GGT), is a naturally occurring compound with significant potential in biomedical research and drug development. This technical guide provides an in-depth overview of the known natural sources of this compound, its isolation, and its biological activity. A notable finding is the apparent absence of well-documented natural or synthetic derivatives of this compound in publicly available scientific literature. The primary mechanism of action, the inhibition of the γ-glutamyl cycle, is detailed, along with its physiological consequences. This document aims to serve as a comprehensive resource for professionals engaged in the study and application of this intriguing natural product.

Natural Sources of this compound

To date, the sole identified natural source of this compound is the filamentous fungus Penicillium oxalicum .[1] This microorganism has been the primary source for the isolation and subsequent characterization of this potent enzyme inhibitor. While other species of Penicillium are known to produce a vast array of secondary metabolites, P. oxalicum remains the only confirmed producer of this compound.

Isolation and Purification of this compound

The isolation of this compound from Penicillium oxalicum involves a multi-step process designed to separate the compound from the fungal biomass and culture medium. The following protocol is based on the original method described in the scientific literature.

Experimental Protocol: Isolation of this compound from Penicillium oxalicum

This protocol outlines the key steps for the extraction and purification of this compound.

1. Fungal Culture:

  • Penicillium oxalicum is cultured in a suitable liquid medium containing a carbon and nitrogen source.

  • The culture is incubated under controlled temperature and aeration for a period sufficient to allow for the production of secondary metabolites, including this compound.

2. Extraction:

  • The fungal mycelium is separated from the culture broth by filtration.

  • The culture filtrate, containing the secreted this compound, is the starting material for extraction.

  • The filtrate is acidified and then extracted with an organic solvent, such as ethyl acetate, to partition the this compound into the organic phase.

3. Purification:

  • The crude extract is concentrated under reduced pressure.

  • The concentrated extract is then subjected to a series of chromatographic techniques for purification. These may include:

    • Silica gel column chromatography: Elution with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.

    • Sephadex LH-20 column chromatography: To further purify the active fractions.

    • Preparative High-Performance Liquid Chromatography (HPLC): As a final polishing step to obtain highly pure this compound.

4. Characterization:

  • The purified compound is characterized using various spectroscopic methods to confirm its identity and purity, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.

Experimental Workflow for this compound Isolation

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization P_oxalicum Penicillium oxalicum Culture Filtration Filtration P_oxalicum->Filtration Solvent_Extraction Solvent Extraction Filtration->Solvent_Extraction Culture Filtrate Silica_Gel Silica Gel Chromatography Solvent_Extraction->Silica_Gel Crude Extract Sephadex Sephadex LH-20 Silica_Gel->Sephadex HPLC Preparative HPLC Sephadex->HPLC NMR NMR HPLC->NMR MS Mass Spectrometry HPLC->MS UV_Vis UV-Vis HPLC->UV_Vis gamma_glutamyl_cycle GSH_out Glutathione (extracellular) GGT γ-Glutamyl Transpeptidase (GGT) GSH_out->GGT gamma_Glu_AA γ-Glutamyl-Amino Acid GGT->gamma_Glu_AA CysGly Cysteinylglycine GGT->CysGly AminoAcid_in Amino Acid (acceptor) AminoAcid_in->GGT gamma_Glu_AA->AminoAcid_in Glutamate Glutamate gamma_Glu_AA->Glutamate Dipeptidase Dipeptidase CysGly->Dipeptidase Cysteine Cysteine Dipeptidase->Cysteine Glycine Glycine Dipeptidase->Glycine gamma_GCS γ-Glutamylcysteine Synthetase Cysteine->gamma_GCS GS Glutathione Synthetase Glycine->GS gamma_GCS->GS γ-Glutamylcysteine GSH_in Glutathione (intracellular) GS->GSH_in Glutamate->gamma_GCS ATP1 ATP ADP1 ADP + Pi ATP2 ATP ADP2 ADP + Pi This compound This compound This compound->GGT

References

An In-depth Technical Guide on the Toxicological Profile and Safety Data of Anthglutin and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct toxicological or safety data for Anthglutin (1-gamma-L-Glutamyl-2-(2-carboxyphenyl)hydrazine) has been identified in publicly available literature. The following information is based on data for structurally related compounds, primarily phenylhydrazine and other hydrazine derivatives. This guide is intended for researchers, scientists, and drug development professionals and should be interpreted with caution. The toxicological properties of this compound itself may differ significantly from these related compounds.

Introduction

This compound is a gamma-glutamyl derivative of a carboxyphenylhydrazide. Due to the absence of specific safety data for this compound, this document provides a toxicological profile based on available information for its core structural components: the phenylhydrazine moiety and the broader class of hydrazine derivatives. Phenylhydrazine, in particular, is a well-studied compound and serves as the primary surrogate for predicting the potential hazards of this compound. Hydrazine and its derivatives are known for their potential to cause a range of toxic effects, including hematotoxicity, genotoxicity, and carcinogenicity.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₅N₃O₅PubChem
Molecular Weight281.27 g/mol PubChem
AppearanceNot available-
SolubilityNot available-

Non-Clinical Toxicology

The toxicological data presented below are primarily for phenylhydrazine and other hydrazine derivatives. These should be considered as potential, but not confirmed, toxicities of this compound.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure.[1]

Table 1: Acute Oral Toxicity of Phenylhydrazine

SpeciesRouteLD50Reference
RatOral188 mg/kg bw[1]
MouseOral175 mg/kg bw[1]
Guinea PigOral80 mg/kg bw[1]

LD50: Median lethal dose bw: body weight

Sublethal signs of acute toxicity for phenylhydrazine include the formation of methemoglobin, hemolysis (destruction of red blood cells), formation of Heinz bodies, reticulocytosis, bone marrow hyperplasia, and enlargement of the spleen and liver.[1]

Sub-chronic and Chronic Toxicity

Sub-chronic and chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period. While specific studies on phenylhydrazine providing clear No-Observed-Adverse-Effect Levels (NOAELs) were not found in the search, chronic exposure to hydrazines in animal studies has been shown to affect the lungs, liver, spleen, and thyroid.[2]

Genotoxicity

Genotoxicity assays are used to determine if a substance can damage genetic material (DNA). Phenylhydrazine and its hydrochloride salt have been found to be mutagenic in several bacterial gene mutation tests (Ames test), both with and without metabolic activation.[1][3] There is also evidence to suggest that phenylhydrazine can express genotoxic activity in vivo.[3] A study on a variety of hydrazine derivatives showed that several compounds, including phenylhydrazine-HCl, elicited positive DNA repair responses in rat hepatocytes.[4][5]

Table 2: Summary of Genotoxicity Data for Phenylhydrazine and Related Compounds

AssayTest SystemCompoundResultReference
Bacterial Reverse Mutation (Ames Test)Salmonella typhimuriumPhenylhydrazine and its hydrochloridePositive (with and without S9)[1][3]
DNA Repair TestRat hepatocytesPhenylhydrazine-HClPositive[4][5]
In vivo Micronucleus TestMousePhenylhydrazinePositive (conflicting results)[1]
DNA Damage (alkaline elution)Mouse liver and lungPhenylhydrazinePositive[1]
Carcinogenicity

Phenylhydrazine is classified as a Category 2 carcinogen ("May cause cancer").[1] The American Conference of Governmental Industrial Hygienists (ACGIH) has classified phenylhydrazine as a "Confirmed animal carcinogen with unknown relevance to humans (A3)".[1] Studies have shown that oral administration of phenylhydrazine hydrochloride to mice induced a significant increase in lung tumors and blood vessel tumors.[3][6]

Reproductive and Developmental Toxicity

Limited data are available on the reproductive and developmental toxicity of phenylhydrazine.[1] One study reported jaundice and/or anemia among the offspring and high mortality in pups of pregnant rats injected with phenylhydrazine hydrochloride, although the study methodology has been questioned.[1] Studies on hydrazines, in general, have shown serious effects on the reproductive system in animals, including decreased sizes of ovaries and testes and decreased sperm production.[6]

Other Toxicological Endpoints
  • Hematotoxicity: Phenylhydrazine is a well-known hemolytic agent, causing damage to red blood cells, which can lead to hemolytic anemia.[1][2][3][7] This is often accompanied by secondary effects on the spleen and liver.[3]

  • Immunotoxicity: No specific data on the immunotoxicity of phenylhydrazine was retrieved.

  • Neurotoxicity: While some hydrazines are known to cause neurotoxic effects such as convulsions and tremors, specific data for phenylhydrazine were not prominent in the search results.[6]

ADME (Absorption, Distribution, Metabolism, and Excretion)

Specific ADME data for this compound are not available. For phenylhydrazine, metabolism is thought to occur via ring hydroxylation and conjugation, likely with glucuronic acid.[3] Excretion is primarily through the urine.[3] The presence of the gamma-glutamyl moiety in this compound suggests that it may be a substrate for γ-glutamyltransferase (GGT), which could influence its metabolism and distribution.[8]

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available. The following are generalized protocols for key genotoxicity assays based on OECD guidelines and common laboratory practices, which would be applicable for testing this compound or similar compounds.

Bacterial Reverse Mutation Assay (Ames Test)

This test is based on the OECD Test Guideline 471.

  • Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537) are used. These strains are histidine auxotrophs and will not grow on a histidine-deficient medium unless a reverse mutation occurs.[9][10]

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism.[9][10]

  • Procedure:

    • The test compound, bacterial culture, and S9 mix (or buffer) are combined in a tube containing molten top agar.[10]

    • The mixture is poured onto a minimal glucose agar plate.[9]

    • Plates are incubated at 37°C for 48-72 hours.[9]

  • Data Analysis: The number of revertant colonies (his+) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-related increase in the number of revertants indicates a mutagenic potential.[11]

In Vivo Micronucleus Assay

This assay is based on the OECD Test Guideline 474.

  • Test System: Typically, mice or rats are used.[12]

  • Administration: The test substance is administered to the animals, usually via the intended clinical route of exposure, at three dose levels.[12]

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).[12]

  • Slide Preparation and Analysis:

    • Bone marrow cells are flushed from the femurs, and smears are prepared on microscope slides. For peripheral blood, thin smears are made.

    • The slides are stained to differentiate polychromatic erythrocytes (PCEs) or reticulocytes (RETs) from normochromatic erythrocytes (NCEs).

    • The frequency of micronucleated PCEs (or RETs) is determined by scoring a sufficient number of cells (e.g., 2000) per animal.[12]

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated immature erythrocytes in the treated groups compared to the control group indicates that the substance induces chromosomal damage or damage to the mitotic apparatus.[12]

Visualizations

Experimental_Workflow_Ames_Test cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Observation cluster_analysis Data Analysis bact Bacterial Strains (e.g., S. typhimurium TA98, TA100) mix Combine in Top Agar: - Bacteria - Test Compound - With/Without S9 Mix bact->mix s9 S9 Mix (Metabolic Activation) s9->mix test_comp Test Compound (this compound surrogate) test_comp->mix plate Pour on Minimal Glucose Agar Plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count compare Compare Colony Counts (Test vs. Control) count->compare result Determine Mutagenic Potential compare->result

Ames Test Experimental Workflow

Signaling_Pathway_Hydrazine_Toxicity cluster_exposure Exposure cluster_metabolism Metabolic Activation cluster_cellular_damage Cellular Damage cluster_outcomes Toxicological Outcomes hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) metabolism Metabolism (e.g., by CYPs, peroxidases) hydrazine->metabolism reactive Formation of Reactive Intermediates (e.g., Free Radicals) metabolism->reactive ros Oxidative Stress (ROS Generation) reactive->ros dna_damage DNA Damage (e.g., strand breaks, adducts) reactive->dna_damage protein_damage Protein & Lipid Peroxidation ros->protein_damage genotoxicity Genotoxicity Mutagenicity dna_damage->genotoxicity hematotoxicity Hematotoxicity (Hemolysis) protein_damage->hematotoxicity carcinogenicity Carcinogenicity genotoxicity->carcinogenicity organ_toxicity Organ Toxicity (Liver, Spleen) hematotoxicity->organ_toxicity

Potential Signaling Pathway for Hydrazine-Induced Toxicity

Conclusion

In the absence of direct toxicological data for this compound, a precautionary approach is warranted based on the known toxicities of its structural analogue, phenylhydrazine, and the broader class of hydrazine derivatives. The available data on these surrogate compounds indicate potential for acute toxicity, genotoxicity, and carcinogenicity. Phenylhydrazine is a known hematotoxic agent, causing hemolytic anemia.

For a comprehensive safety assessment of this compound, a full battery of toxicological studies would be required, following established international guidelines such as those from the OECD. This would include, but not be limited to, studies on acute, sub-chronic, and chronic toxicity; a full genotoxicity battery (including an Ames test, an in vitro mammalian cell chromosomal aberration test, and an in vivo micronucleus test); carcinogenicity bioassays; and reproductive and developmental toxicity studies. Furthermore, a thorough investigation of its ADME properties would be essential to understand its potential for exposure and accumulation in biological systems. Until such data are available, this compound should be handled with appropriate caution, assuming a toxicological profile similar to that of other hazardous hydrazine derivatives.

References

Anthglutin: A Technical Guide to a Gamma-Glutamyl Transpeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthglutin, chemically known as 1-γ-L-Glutamyl-2-(2-carboxyphenyl)hydrazine, is a naturally occurring inhibitor of the enzyme γ-glutamyl transpeptidase (GGT). First isolated from the fungus Penicillium oxalicum, this small molecule has been a subject of biochemical interest due to its specific and potent inhibition of GGT, an enzyme implicated in various physiological and pathological processes, including glutathione metabolism, oxidative stress, and drug resistance. This technical guide provides a comprehensive overview of the historical research and literature on this compound, detailing its discovery, synthesis, mechanism of action, and its effects on cellular pathways. The guide includes a compilation of available quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows to serve as a valuable resource for researchers in the fields of enzymology, oncology, and drug discovery.

Introduction

γ-glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a crucial role in the metabolism of glutathione (GSH), the most abundant intracellular antioxidant.[1] By catalyzing the transfer of the γ-glutamyl moiety of GSH to an acceptor, GGT is integral to the salvage of precursor amino acids for intracellular GSH synthesis.[1] Elevated GGT levels are associated with various pathological conditions, including liver diseases, cardiovascular disorders, and cancer, often correlating with increased oxidative stress.[2][3][4]

This compound has emerged as a significant tool for studying the physiological functions of GGT due to its specific inhibitory action. This guide synthesizes the existing knowledge on this compound, providing a detailed resource for its study and potential therapeutic applications.

History and Discovery

This compound was first isolated and characterized from the culture filtrate of Penicillium oxalicum.[5] The discovery was a result of a screening program for inhibitors of γ-glutamyl transpeptidase. Its structure was elucidated as 1-γ-L-Glutamyl-2-(2-carboxyphenyl)hydrazine.[5]

Chemical Synthesis

While the original discovery of this compound was from a natural source, its chemical synthesis is crucial for producing larger quantities for research. The synthesis of γ-glutamyl amides and hydrazides can be achieved through several methods. A common approach involves the regioselective acylation of a hydrazine derivative with a protected glutamic acid, followed by deprotection.

A plausible synthetic route for this compound is outlined below:

  • Protection of L-Glutamic Acid: The amino group of L-glutamic acid is first protected, for instance, with a phthaloyl group using N-ethoxycarbonylphthalimide to prevent racemization.[6]

  • Activation of the γ-Carboxyl Group: The γ-carboxyl group is selectively activated. This can be achieved by forming N-phthaloyl-L-glutamic anhydride from N-phthaloyl-L-glutamic acid using acetic anhydride.[6]

  • Acylation: The protected and activated glutamic acid is then reacted with 2-hydrazinobenzoic acid. The reaction is a regioselective acylation, forming the γ-glutamyl hydrazide bond.[2]

  • Deprotection: The phthaloyl protecting group is removed, typically by hydrolysis with hydrazine hydrate, to yield this compound.[6] The final product can be purified by precipitation at its isoelectric point.[6]

Mechanism of Action

This compound is a potent and specific inhibitor of γ-glutamyl transpeptidase.[5] It acts by binding to the enzyme, thereby preventing the hydrolysis of the γ-glutamyl bond of glutathione and other γ-glutamyl compounds.[5]

Quantitative Data

The inhibitory activity of this compound against GGT has been quantified, with Ki values determined for enzymes from different species. The available data is summarized in the table below.

Enzyme SourceKi (μM)
Porcine Kidney GGT5.7
Human Kidney GGT18.3
Human Liver GGT (soluble)13.6
Human Liver GGT (conjugated)10.2

Experimental Protocols

Gamma-Glutamyl Transpeptidase (GGT) Activity Assay

This protocol describes a general method for determining GGT activity, which can be adapted to assess the inhibitory effect of this compound. The assay is based on the GGT-catalyzed transfer of a γ-glutamyl group from a chromogenic substrate to an acceptor molecule.[6][7]

Materials:

  • GGT enzyme preparation (e.g., purified from tissue or recombinant)

  • Substrate: L-γ-glutamyl-p-nitroanilide (GGPNA) or L-γ-glutamyl-3-carboxy-4-nitroanilide (Glucana)[6]

  • Acceptor: Glycylglycine[7]

  • Buffer: e.g., TRIS buffer, pH 8.25[6]

  • Inhibitor: this compound

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm[7]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the GGT substrate in an appropriate solvent.

    • Prepare a stock solution of glycylglycine in the assay buffer.

    • Prepare a working reagent by mixing the buffer and glycylglycine.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well plate or cuvette, add the working reagent.

    • Add varying concentrations of this compound to the wells designated for inhibition studies.

    • Add the GGT substrate.

    • Pre-incubate the mixture at a constant temperature (e.g., 37°C).[6]

  • Initiation of Reaction:

    • Add the GGT enzyme solution to initiate the reaction.

  • Measurement:

    • Immediately measure the absorbance at 405 nm and continue to record the absorbance at regular intervals for a set period (e.g., 3-5 minutes).[6] The rate of increase in absorbance is proportional to the GGT activity.

  • Data Analysis:

    • Calculate the rate of the reaction (ΔA/min).

    • For inhibition studies, plot the reaction rate against the concentration of this compound to determine the IC50 value.

    • To determine the Ki, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Lineweaver-Burk plots).

Cell Viability Assay

This protocol outlines a general method to assess the cytotoxic effects of this compound on a cell line of interest.

Materials:

  • Cell line of interest (e.g., a cancer cell line with high GGT expression)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-8)[8]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.[8]

  • Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound).

  • Incubation:

    • Incubate the cells with this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Signaling Pathways and Visualizations

Inhibition of GGT by this compound has significant downstream effects, primarily related to the disruption of glutathione metabolism and the subsequent alteration of the cellular redox state. This can impact various signaling pathways, most notably the Nrf2-ARE pathway, a master regulator of the antioxidant response.[9][10][11]

Glutathione Metabolism and GGT's Role

GGT_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GSH_ext Glutathione (GSH) GGT γ-Glutamyl Transpeptidase (GGT) GSH_ext->GGT CysGly Cysteinylglycine GGT->CysGly Glu Glutamate GGT->Glu Cys Cysteine CysGly->Cys Gly Glycine CysGly->Gly GSH_syn GSH Synthesis Glu->GSH_syn Cys->GSH_syn Gly->GSH_syn GSH_int Intracellular GSH GSH_syn->GSH_int This compound This compound This compound->GGT

Caption: Role of GGT in glutathione metabolism and its inhibition by this compound.

Putative Downstream Signaling Cascade of GGT Inhibition

GGT_Inhibition_Signaling This compound This compound GGT GGT This compound->GGT GSH_metabolism GSH Metabolism Disruption GGT->GSH_metabolism inhibition of ROS Increased Oxidative Stress (ROS) GSH_metabolism->ROS Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates

Caption: Proposed signaling pathway following GGT inhibition by this compound.

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism Synthesis Chemical Synthesis of This compound Purification Purification & Characterization (NMR, MS) Synthesis->Purification GGT_Assay GGT Inhibition Assay (Determination of Ki) Purification->GGT_Assay Cell_Viability Cell Viability Assay (Determination of IC50) GGT_Assay->Cell_Viability ROS_Measurement Measurement of Intracellular ROS Cell_Viability->ROS_Measurement Nrf2_Activation Nrf2 Pathway Activation (e.g., Western Blot for Nrf2, HO-1) ROS_Measurement->Nrf2_Activation

Caption: A representative experimental workflow for the characterization of this compound.

Conclusion

This compound remains a valuable research tool for elucidating the complex roles of γ-glutamyl transpeptidase in health and disease. Its specific inhibitory action allows for the targeted investigation of GGT function and the downstream consequences of its inhibition. While the available data provides a solid foundation for understanding its biochemical properties, further research is warranted to explore its full therapeutic potential. Specifically, comprehensive studies on its pharmacokinetics, in vivo efficacy in relevant disease models, and a more detailed characterization of its impact on cellular signaling pathways will be crucial for any future clinical development. This guide serves as a foundational resource to stimulate and support such future investigations.

References

Methodological & Application

Application Notes and Protocols for Anthglutin Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature did not yield specific information or established protocols for the administration of a compound identified as "Anthglutin" in animal models. The information presented here is based on general principles of drug administration in rodents and may require significant adaptation for a novel compound. Researchers should exercise caution and conduct preliminary dose-finding and toxicity studies before proceeding with extensive experimentation.

I. General Considerations for Administration in Rodent Models

The choice of administration route is a critical factor in experimental design and is dictated by the physicochemical properties of the compound, the desired pharmacokinetic profile, and the scientific objective of the study. Common routes for drug administration in laboratory animals include enteral (oral) and parenteral (intravenous, intraperitoneal, subcutaneous, intramuscular) methods.[1][2]

Table 1: Recommended Administration Volumes and Needle Sizes for Common Routes in Mice and Rats

Route of Administration Mouse Rat Recommended Needle Gauge
Oral (PO) 5 ml/kg[3]5 ml/kg[3]20-22g (gavage needle)
Intravenous (IV) 1-5 ml/kg (bolus)[3]10 ml/kg25-30g[1][3]
Intraperitoneal (IP) 10 ml/kg10 ml/kg[4]26-30g
Subcutaneous (SC) 2-3 ml10 ml/kg25-27g[3]
Intramuscular (IM) < 0.2 ml/site[5]< 0.2 ml/site[5]26-30g

Source: Adapted from various institutional and governmental guidelines.[1][3][4][5]

II. Experimental Protocols

A. Preparation of Dosing Solutions

The formulation of the dosing solution is contingent on the solubility of this compound.

  • Aqueous Solutions: For water-soluble compounds, sterile isotonic saline (0.9% NaCl) or Phosphate Buffered Saline (PBS) are common vehicles.

  • Suspensions: For poorly water-soluble compounds, vehicles such as a 0.5% or 1% solution of carboxymethylcellulose (CMC) or methylcellulose in water can be used to create a uniform suspension.

  • Oil-based Solutions: Lipid-soluble substances can be dissolved in oils like corn oil or peanut oil, though this may delay absorption.

Protocol for Preparing a Suspension:

  • Weigh the required amount of this compound powder.

  • In a sterile container, gradually add the vehicle (e.g., 0.5% CMC) to the powder while triturating with a mortar and pestle or using a homogenizer to ensure a uniform suspension.

  • Visually inspect the suspension for any clumps or inconsistencies.

  • Prepare fresh daily unless stability data indicates otherwise.

B. Administration Procedures

Proper restraint and technique are crucial to ensure accurate dosing and animal welfare.

1. Oral Gavage (PO) This method ensures the delivery of a precise dose directly into the stomach.[5]

  • Procedure:

    • Select a gavage needle of the appropriate size for the animal. The length should be from the tip of the nose to the last rib.

    • Gently restrain the animal, ensuring its head and body are in a straight line.

    • Insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.

    • Administer the dose smoothly.

    • Carefully remove the needle and return the animal to its cage.

2. Intravenous Injection (IV) The lateral tail vein is the most common site for IV injections in mice and rats.[1][3]

  • Procedure:

    • Warm the animal's tail using a heat lamp or warm water to dilate the veins.

    • Place the animal in a restraint device.

    • Swab the tail with alcohol.

    • Using a small gauge needle (27-30g), insert the needle into the lateral tail vein at a shallow angle.

    • Inject the substance slowly.

    • Withdraw the needle and apply gentle pressure to the injection site.

3. Intraperitoneal Injection (IP) This route allows for rapid absorption of the substance.

  • Procedure:

    • Restrain the animal to expose its abdomen.

    • Insert the needle at a 30° angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.[4]

    • Aspirate to ensure a blood vessel or organ has not been punctured.

    • Inject the substance.

4. Subcutaneous Injection (SC) This route is used for slower, sustained absorption.

  • Procedure:

    • Gently lift the skin between the shoulder blades to form a "tent".

    • Insert the needle into the base of the tented skin, parallel to the animal's body.

    • Aspirate to check for blood.

    • Inject the substance.

III. Potential Signaling Pathways

While the specific mechanism of action for this compound is unknown, many therapeutic compounds exert their effects through the modulation of key signaling pathways. Based on the actions of other novel therapeutic agents, potential pathways that could be investigated for this compound's effects include:

  • PI3K/Akt Signaling Pathway: This is a crucial pathway in regulating cell growth, proliferation, and survival.[6][7] Its dysregulation is implicated in various diseases, including cancer.[6]

  • AMPK Signaling Pathway: This pathway is a central regulator of cellular energy homeostasis and is a target for drugs aimed at treating metabolic diseases.[8][9]

  • NF-κB Signaling Pathway: This pathway plays a key role in regulating the inflammatory response.[10]

Experimental Workflow for Investigating this compound's Effect on a Signaling Pathway

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_data Data Analysis cell_culture Cell Culture (e.g., Target Disease Model) anthglutin_treatment This compound Treatment (Dose-Response) cell_culture->anthglutin_treatment protein_extraction Protein Extraction anthglutin_treatment->protein_extraction western_blot Western Blot Analysis (e.g., p-Akt, p-AMPK) protein_extraction->western_blot quantification Quantification of Protein Expression western_blot->quantification animal_model Animal Model of Disease anthglutin_admin This compound Administration (Selected Route and Dose) animal_model->anthglutin_admin tissue_collection Tissue Collection anthglutin_admin->tissue_collection protein_analysis Protein Analysis (Western Blot/IHC) tissue_collection->protein_analysis protein_analysis->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis conclusion Conclusion on Pathway Modulation statistical_analysis->conclusion

Experimental workflow for pathway analysis.

Signaling Pathway Diagram: Hypothetical PI3K/Akt Inhibition by this compound

G cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt phosphorylates Downstream Downstream Effectors Akt->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K

Hypothetical inhibition of the PI3K/Akt pathway.

Disclaimer: The information provided is for research purposes only and is not a substitute for established institutional guidelines and a thorough literature review on the specific compound of interest. All animal experiments should be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).

References

Analytical Methods for the Detection and Quantification of Anthglutin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthglutin, chemically known as 1-gamma-L-Glutamyl-2-(2-carboxyphenyl)hydrazine, is a γ-glutamyl compound with potential significance in various biological processes. As a structural analog of ophthalmic acid, it is implicated in the inhibition of γ-glutamyl transpeptidase, an enzyme involved in glutathione metabolism and cellular detoxification. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and understanding its physiological roles.

This document provides detailed application notes and protocols for the analytical determination of this compound using state-of-the-art techniques, including High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and a proposed Immunoassay approach.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₅N₃O₅
Molecular Weight 281.27 g/mol
IUPAC Name (2S)-2-amino-5-[(2-carboxyphenyl)hydrazino]-5-oxopentanoic acid
CAS Number 69168-09-8

I. HPLC-MS/MS Method for Quantification of this compound in Biological Matrices

This section outlines a robust and sensitive method for the quantification of this compound in plasma and cell culture media using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard (IS) for accurate quantification.

Experimental Protocol: HPLC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • Objective: To remove proteins from the biological matrix that can interfere with the analysis.

  • Procedure:

    • To 100 µL of plasma or cell culture supernatant in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standard (e.g., ¹³C₆-Anthglutin at 100 ng/mL).

    • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 15 seconds and transfer to an autosampler vial for injection.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended due to the polar nature of this compound. For example, a Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 5 95
    2.0 0.4 50 50
    2.5 0.4 95 5
    3.5 0.4 95 5
    3.6 0.4 5 95

    | 5.0 | 0.4 | 5 | 95 |

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
    This compound 282.1 130.1 (Glutamyl moiety) 100 15
    This compound 282.1 152.0 (Carboxyphenylhydrazide) 100 20

    | ¹³C₆-Anthglutin (IS) | 288.1 | 136.1 | 100 | 15 |

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation: Quantitative Performance

The following table summarizes the expected performance characteristics of the HPLC-MS/MS method for this compound.

ParameterPlasmaCell Culture Media
Linearity (r²) >0.995>0.995
Range 1 - 1000 ng/mL0.5 - 500 ng/mL
Limit of Detection (LOD) 0.5 ng/mL0.2 ng/mL
Limit of Quantification (LOQ) 1 ng/mL0.5 ng/mL
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 90 - 110%90 - 110%

Visualization: HPLC-MS/MS Workflow

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Media) Precipitation Protein Precipitation (Methanol + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation HILIC Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection MRM Detection Ionization->Detection Quantification Quantification (Internal Standard Method) Detection->Quantification Result Concentration of this compound Quantification->Result

Caption: Workflow for this compound quantification by HPLC-MS/MS.

II. Proposed Immunoassay for this compound Detection

An immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), could provide a high-throughput method for the detection of this compound. The development of such an assay would require the generation of specific antibodies against this compound.

Conceptual Protocol: Competitive ELISA

1. Antibody Generation

  • Hapten-Carrier Conjugate Synthesis: this compound, being a small molecule (hapten), needs to be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH, or Bovine Serum Albumin, BSA) to elicit an immune response. The carboxylic acid groups on this compound can be activated using carbodiimide chemistry (e.g., EDC/NHS) to form amide bonds with lysine residues on the carrier protein.

  • Immunization: The this compound-carrier conjugate is used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively.

  • Antibody Purification: Antibodies specific to this compound are purified from the serum using affinity chromatography.

2. Assay Principle (Competitive ELISA)

  • Coating: A microtiter plate is coated with a known amount of this compound-protein conjugate (e.g., this compound-BSA).

  • Competition: The sample containing an unknown amount of this compound is mixed with a fixed amount of anti-Anthglutin antibody and added to the coated wells. The free this compound in the sample competes with the coated this compound for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and sample components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Quantification: The absorbance is read using a plate reader, and the concentration of this compound is determined by comparing the signal to a standard curve.

Data Presentation: Expected Immunoassay Performance
ParameterExpected Performance
Assay Range 0.1 - 10 ng/mL
Sensitivity (LOD) ~0.05 ng/mL
Specificity High, with minimal cross-reactivity to related glutamyl peptides
Intra-assay Precision (%CV) < 5%
Inter-assay Precision (%CV) < 10%

Visualization: Competitive ELISA Workflow

ELISA_Workflow cluster_steps Competitive ELISA Steps cluster_logic Principle of Detection Coating 1. Coat plate with This compound-BSA conjugate Competition 2. Add sample (unknown this compound) + anti-Anthglutin antibody Coating->Competition Washing1 3. Wash Competition->Washing1 Detection 4. Add enzyme-linked secondary antibody Washing1->Detection Washing2 5. Wash Detection->Washing2 Substrate 6. Add chromogenic substrate Washing2->Substrate Read 7. Read absorbance Substrate->Read High_this compound High [this compound] in sample Low_Signal Low color signal High_this compound->Low_Signal less antibody binds to plate Low_this compound Low [this compound] in sample High_Signal High color signal Low_this compound->High_Signal more antibody binds to plate

Caption: Workflow and principle of a competitive ELISA for this compound.

III. Signaling Pathways and Logical Relationships

This compound is an inhibitor of γ-glutamyl transpeptidase (GGT). GGT plays a key role in the extracellular catabolism of glutathione (GSH), a major cellular antioxidant. By inhibiting GGT, this compound can modulate GSH levels and downstream cellular processes.

Visualization: this compound's Role in Glutathione Metabolism

Signaling_Pathway cluster_products GGT-mediated Products cluster_downstream Downstream Effects GSH Glutathione (GSH) (extracellular) GGT γ-Glutamyl Transpeptidase (GGT) GSH->GGT substrate CysGly Cysteinyl-Glycine GGT->CysGly gammaGlu_AA γ-Glutamyl-Amino Acid GGT->gammaGlu_AA This compound This compound This compound->GGT inhibition AminoAcid_Uptake Amino Acid Uptake CysGly->AminoAcid_Uptake gammaGlu_AA->AminoAcid_Uptake Intracellular_GSH Intracellular GSH Synthesis AminoAcid_Uptake->Intracellular_GSH Redox_Balance Cellular Redox Balance Intracellular_GSH->Redox_Balance

Caption: Inhibition of GGT by this compound affects glutathione metabolism.

Anthglutin: A Guide to Commercial Suppliers, Purchasing Options, and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the commercial availability and procurement of Anthglutin (CAS 69168-09-8), a potent inhibitor of γ-glutamyl transpeptidase (GGT). It also includes comprehensive application notes and experimental protocols to facilitate its use in research and drug development.

Commercial Suppliers and Purchasing Options

This compound, chemically known as 2-[2-[(4S)-4-amino-4-carboxybutanoyl]hydrazinyl]benzoic acid, is available from a select number of specialized chemical suppliers. Researchers can procure this compound from the following vendors:

SupplierWebsiteContact InformationNotes
CHEMLYTE SOLUTIONS CO., LTD.--INVALID-LINK--Not directly availableOffers industrial grade this compound. Specifics on purity, quantity, and pricing require direct inquiry.
Targetmol--INVALID-LINK--Not directly availableLists this compound for research purposes. Detailed product specifications and purchasing information available upon request.
MedChemExpress--INVALID-LINK----INVALID-LINK--Provides this compound for research use, with options for various quantities. Price quotes are available on their website.
BioCat GmbH--INVALID-LINK--Not directly availableDistributes this compound for life science research. Inquiries for purchasing details are recommended.

Note: Availability, purity, and pricing are subject to change. It is highly recommended to contact the suppliers directly for the most current information and to request certificates of analysis to ensure product quality.

Application Notes

Mechanism of Action

This compound is a reversible inhibitor of γ-glutamyl transpeptidase (GGT), an enzyme involved in the metabolism of glutathione (GSH). GGT plays a crucial role in the extracellular catabolism of GSH, which is vital for maintaining the cellular redox balance and supplying precursor amino acids for intracellular GSH synthesis. By inhibiting GGT, this compound can modulate cellular processes that are dependent on GSH metabolism.

Research Applications

The inhibitory action of this compound on GGT makes it a valuable tool for a variety of research applications, particularly in the fields of oncology, inflammation, and toxicology.

  • Cancer Research: Elevated GGT levels are associated with various cancers and can contribute to tumor progression and drug resistance. This compound can be used to investigate the role of GGT in cancer cell proliferation, apoptosis, and sensitivity to chemotherapy.

  • Inflammation and Oxidative Stress Studies: GGT is involved in the regulation of inflammatory responses and the protection of cells from oxidative damage. This compound can be employed to study the impact of GGT inhibition on inflammatory signaling pathways and cellular responses to oxidative stress.

  • Drug Development: As a specific inhibitor of GGT, this compound can serve as a lead compound for the development of novel therapeutics targeting GGT-related pathologies.

Experimental Protocols

In Vitro GGT Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound on GGT in a cell-free system.

Materials:

  • Purified γ-glutamyl transpeptidase (human or other species)

  • γ-glutamyl-p-nitroanilide (GGPNA) as substrate

  • Glycylglycine as an acceptor substrate

  • Tris-HCl buffer (pH 8.0)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • In a 96-well plate, add increasing concentrations of this compound to the wells. Include a vehicle control (solvent only).

  • Add the GGT enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the GGPNA and glycylglycine solution to each well.

  • Monitor the formation of p-nitroaniline by measuring the absorbance at 405 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each this compound concentration and the control.

  • Determine the IC50 value of this compound by plotting the percentage of GGT inhibition against the logarithm of the inhibitor concentration.

Cellular Glutathione Depletion Assay

This protocol outlines a method to evaluate the effect of this compound on intracellular glutathione levels in cultured cells.

Materials:

  • Cell line of interest (e.g., cancer cell line with high GGT expression)

  • Complete cell culture medium

  • This compound

  • Glutathione assay kit (commercially available)

  • Cell lysis buffer

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include an untreated control.

  • After the treatment period, wash the cells with PBS.

  • Lyse the cells using the provided lysis buffer.

  • Perform the glutathione assay on the cell lysates according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Normalize the glutathione levels to the total protein concentration of each sample.

  • Analyze the data to determine the effect of this compound on intracellular glutathione concentrations.

Signaling Pathway and Experimental Workflow Diagrams

GGT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Glutathione (GSH) Glutathione (GSH) GGT GGT Glutathione (GSH)->GGT Substrate Glutamate Glutamate GGT->Glutamate Cysteinyl-glycine Cysteinyl-glycine GGT->Cysteinyl-glycine Amino Acid Transporters Amino Acid Transporters Cysteinyl-glycine->Amino Acid Transporters Cysteine Cysteine Amino Acid Transporters->Cysteine Glycine Glycine Amino Acid Transporters->Glycine GSH Synthesis GSH Synthesis Cysteine->GSH Synthesis Glycine->GSH Synthesis Intracellular GSH Intracellular GSH GSH Synthesis->Intracellular GSH This compound This compound This compound->GGT Inhibition

Caption: Inhibition of the γ-glutamyl transpeptidase (GGT) pathway by this compound.

GGT_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare this compound dilutions Prepare this compound dilutions Add this compound to 96-well plate Add this compound to 96-well plate Prepare this compound dilutions->Add this compound to 96-well plate Prepare GGT enzyme solution Prepare GGT enzyme solution Add GGT and incubate Add GGT and incubate Prepare GGT enzyme solution->Add GGT and incubate Prepare substrate solution (GGPNA + Gly-Gly) Prepare substrate solution (GGPNA + Gly-Gly) Add substrate to initiate reaction Add substrate to initiate reaction Prepare substrate solution (GGPNA + Gly-Gly)->Add substrate to initiate reaction Add this compound to 96-well plate->Add GGT and incubate Add GGT and incubate->Add substrate to initiate reaction Measure absorbance at 405 nm Measure absorbance at 405 nm Add substrate to initiate reaction->Measure absorbance at 405 nm Calculate reaction rates Calculate reaction rates Measure absorbance at 405 nm->Calculate reaction rates Determine % inhibition Determine % inhibition Calculate reaction rates->Determine % inhibition Plot dose-response curve Plot dose-response curve Determine % inhibition->Plot dose-response curve Calculate IC50 value Calculate IC50 value Plot dose-response curve->Calculate IC50 value

Caption: Experimental workflow for an in vitro GGT inhibition assay.

Applications of Anthglutin in Cancer Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthglutin, a potent and specific inhibitor of γ-glutamyl transpeptidase (GGT), has emerged as a valuable tool in cancer biology research. GGT is a cell-surface enzyme that is frequently overexpressed in various malignancies and has been implicated in tumor progression, invasion, and resistance to chemotherapy. By inhibiting GGT, this compound serves as a chemical probe to elucidate the roles of GGT in cancer and as a potential therapeutic agent. These application notes provide an overview of this compound's utility in cancer research, including its mechanism of action, and detailed protocols for its use in in vitro and in vivo studies.

Mechanism of Action

This compound, also known as α-L-Glutamyl-L-cysteinylglycine, acts as a competitive inhibitor of GGT. GGT is a key enzyme in the γ-glutamyl cycle, responsible for the breakdown of extracellular glutathione (GSH). This process provides cells with a precursor pool for intracellular GSH synthesis, a critical antioxidant that protects cancer cells from oxidative stress induced by chemotherapy and radiotherapy.

High GGT expression on tumor cells is associated with increased cell proliferation and resistance to chemotherapy. By blocking GGT activity, this compound disrupts cellular redox homeostasis and sensitizes cancer cells to therapeutic agents. While a direct link is still under investigation, the inhibition of GGT and subsequent disruption of glutathione metabolism may also contribute to the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.

Applications in Cancer Biology

  • Investigating the Role of GGT in Cancer: this compound can be used to study the specific functions of GGT in different cancer types, including its involvement in cell proliferation, migration, invasion, and drug resistance.

  • Sensitizing Cancer Cells to Therapy: By depleting intracellular glutathione, this compound can enhance the efficacy of conventional chemotherapeutics and radiation therapy.

  • Inducing Ferroptosis: The potential of this compound to induce or sensitize cancer cells to ferroptosis is an active area of research, offering a novel therapeutic strategy for cancers resistant to traditional apoptosis-inducing agents.

Quantitative Data

ParameterValueCell Line(s)Reference
OU749 Ki 17.6 µMNot specified[2]
GGsTop Potent GGT inhibitorVarious cancer cells[1]

Experimental Protocols

In Vitro Cell Viability Assay

This protocol outlines the steps to assess the effect of this compound on the viability of cancer cells using a standard MTT or similar colorimetric assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO or PBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (medium with the solvent used for this compound stock).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow for In Vitro Cell Viability Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Data Analysis seed_cells Seed Cancer Cells in 96-well plate prepare_this compound Prepare this compound Serial Dilutions treat_cells Treat Cells with This compound prepare_this compound->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for determining the effect of this compound on cancer cell viability.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound (sterile solution for injection)

  • Vehicle control (sterile solution)

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS), with or without Matrigel.

    • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal, intravenous, or intratumoral injection) at a predetermined dose and schedule.

    • Administer the vehicle control to the control group using the same schedule and route.

  • Monitoring:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Monitor the overall health and behavior of the mice.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blotting).

    • Compare tumor growth inhibition between the treatment and control groups.

Logical Flow of an In Vivo Xenograft Study

G start Start implant_cells Implant Cancer Cells into Mice start->implant_cells monitor_tumor_growth Monitor Tumor Growth implant_cells->monitor_tumor_growth randomize Randomize Mice into Treatment & Control Groups monitor_tumor_growth->randomize treat_this compound Administer this compound (Treatment Group) randomize->treat_this compound Treatment treat_vehicle Administer Vehicle (Control Group) randomize->treat_vehicle Control monitor_response Monitor Tumor Volume & Body Weight treat_this compound->monitor_response treat_vehicle->monitor_response endpoint Study Endpoint Reached monitor_response->endpoint endpoint->monitor_response No euthanize_analyze Euthanize Mice & Analyze Tumors endpoint->euthanize_analyze Yes end End euthanize_analyze->end

Caption: Decision-making and procedural flow for in vivo this compound efficacy studies.

Signaling Pathway

Proposed Mechanism of this compound-Induced Ferroptosis

The inhibition of γ-glutamyl transpeptidase (GGT) by this compound is hypothesized to contribute to the induction of ferroptosis in cancer cells. By blocking the breakdown of extracellular glutathione (GSH), this compound limits the cellular uptake of cysteine, a crucial precursor for intracellular GSH synthesis. The resulting depletion of intracellular GSH impairs the function of glutathione peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides. The accumulation of lipid reactive oxygen species (ROS) in the presence of iron leads to membrane damage and ultimately, ferroptotic cell death.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GGT γ-Glutamyl Transpeptidase (GGT) extracellular_Cysteine Extracellular Cysteine GGT->extracellular_Cysteine releases Cysteine_Uptake Cysteine Transporter intracellular_Cysteine Intracellular Cysteine Cysteine_Uptake->intracellular_Cysteine GSH_synthesis Glutathione (GSH) Synthesis intracellular_GSH Intracellular Glutathione GSH_synthesis->intracellular_GSH GPX4 Glutathione Peroxidase 4 (GPX4) Lipid_ROS Lipid ROS GPX4->Lipid_ROS detoxifies Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces This compound This compound This compound->GGT inhibits extracellular_GSH Extracellular Glutathione extracellular_GSH->GGT extracellular_Cysteine->Cysteine_Uptake intracellular_Cysteine->GSH_synthesis intracellular_GSH->GPX4 activates

Caption: this compound inhibits GGT, leading to GSH depletion and ferroptosis induction.

References

Application Notes and Protocols: Designing Experiments to Test the Efficacy of Anthglutin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthglutin is a known inhibitor of gamma-glutamyl transpeptidase (GGT), a cell-surface enzyme pivotal in the metabolism of extracellular glutathione (GSH).[1][2][3] GGT accomplishes this by cleaving the gamma-glutamyl bond of GSH, a key antioxidant, thereby playing a critical role in maintaining cellular cysteine levels and redox homeostasis.[1][3] The overexpression of GGT has been linked to a variety of pathological conditions, including cancer and cardiovascular diseases, by contributing to drug resistance and oxidative stress.[1][3][4] This makes GGT a compelling therapeutic target for drug development.

These application notes provide detailed protocols for in vitro and in vivo experiments designed to rigorously evaluate the efficacy of this compound as a GGT inhibitor. The described assays will enable researchers to determine its inhibitory potency, assess its effects on cellular oxidative stress, and evaluate its therapeutic potential in a relevant disease model.

In Vitro Efficacy of this compound

Determination of GGT Inhibition Kinetics

This experiment aims to characterize the inhibitory effect of this compound on GGT activity by determining its half-maximal inhibitory concentration (IC50) and its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). A common method for assessing GGT activity involves monitoring the cleavage of a synthetic substrate, L-γ-glutamyl-p-nitroanilide (GpNA), which releases a chromogenic product, p-nitroaniline.

Experimental Protocol: GGT Enzyme Inhibition Assay

  • Materials:

    • Purified human gamma-glutamyl transpeptidase (hGGT)

    • This compound

    • L-γ-glutamyl-p-nitroanilide (GpNA)

    • Glycylglycine (acceptor substrate)

    • Tris-HCl buffer (pH 8.0)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 405 nm

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of this compound in Tris-HCl buffer.

    • In a 96-well plate, add the following to each well:

      • Tris-HCl buffer

      • Glycylglycine solution

      • Varying concentrations of this compound or vehicle control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding a fixed concentration of GpNA to each well.

    • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes using a microplate reader to determine the initial reaction velocity (V₀).

    • To determine the mode of inhibition, repeat the experiment with varying concentrations of the substrate (GpNA) at fixed concentrations of this compound.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the percentage of GGT inhibition versus the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for the data obtained with varying substrate concentrations to elucidate the mechanism of inhibition.[5][6][7]

Data Presentation: GGT Inhibition Kinetics

This compound Conc. (µM)GGT Activity (mOD/min)% Inhibition
0 (Vehicle)0
0.1
1
10
100
IC50 (µM) [Calculated Value]
Substrate [GpNA] (mM)No Inhibitor (V₀)+ this compound [X µM] (V₀)+ this compound [Y µM] (V₀)
0.1
0.25
0.5
1.0
2.5
Assessment of Cellular Oxidative Stress

This protocol evaluates the ability of this compound to mitigate intracellular reactive oxygen species (ROS) levels in a cell-based assay. By inhibiting GGT, this compound is expected to preserve extracellular glutathione, thereby enhancing the cell's antioxidant capacity.

Experimental Protocol: Intracellular ROS Measurement

  • Materials:

    • A suitable cell line with detectable GGT expression (e.g., HepG2)

    • This compound

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

    • An oxidizing agent to induce ROS (e.g., hydrogen peroxide or tert-butyl hydroperoxide)

    • Cell culture medium and supplements

    • 96-well black, clear-bottom microplate

    • Fluorescence microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).

    • Wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with DCFH-DA solution and incubate in the dark.

    • Wash the cells again with PBS to remove excess probe.

    • Induce oxidative stress by adding the oxidizing agent to the cells.

    • Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the rate of increase in fluorescence for each condition.

    • Normalize the fluorescence values to the vehicle-treated control.

    • Plot the relative fluorescence units (RFU) against the this compound concentration to determine its effect on ROS production.

Data Presentation: Effect of this compound on Intracellular ROS

This compound Conc. (µM)Mean Fluorescence Intensity (RFU)% Reduction in ROS
0 (Vehicle)0
1
10
50
100

In Vivo Efficacy of this compound

Evaluation in a Renal Ischemia-Reperfusion Injury Model

This in vivo experiment is designed to assess the protective effect of this compound in a rat model of renal ischemia-reperfusion (I/R) injury, a condition where GGT activity is known to be upregulated.[8] The efficacy of this compound will be determined by its ability to preserve renal function and reduce tissue damage.

Experimental Protocol: Rat Model of Renal Ischemia-Reperfusion Injury

  • Animals and Housing:

    • Male Sprague-Dawley rats (250-300g)

    • Standard laboratory conditions (12h light/dark cycle, ad libitum access to food and water)

  • Experimental Groups:

    • Sham-operated + Vehicle

    • I/R + Vehicle

    • I/R + this compound (low dose)

    • I/R + this compound (high dose)

  • Procedure:

    • Anesthetize the rats.

    • Perform a midline laparotomy to expose the kidneys.

    • In the I/R groups, induce ischemia by clamping the renal pedicle of one kidney for a specified duration (e.g., 45 minutes). The contralateral kidney may be removed (nephrectomy) to accentuate the injury to the clamped kidney.

    • Administer this compound or vehicle intravenously or intraperitoneally at a specific time point before or after ischemia.

    • Remove the clamp to allow reperfusion.

    • Suture the abdominal incision.

    • At a predetermined time post-reperfusion (e.g., 24 or 48 hours), collect blood samples for measurement of renal function markers (e.g., serum creatinine and blood urea nitrogen - BUN).

    • Euthanize the animals and harvest the kidneys for histopathological analysis and measurement of tissue biomarkers of oxidative stress (e.g., malondialdehyde - MDA levels) and GGT activity.

  • Data Analysis:

    • Compare serum creatinine and BUN levels between the different experimental groups.

    • Quantify the extent of renal tissue damage through histological scoring (e.g., tubular necrosis, inflammation).

    • Compare tissue MDA levels and GGT activity across the groups.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed differences.

Data Presentation: In Vivo Efficacy of this compound in Renal I/R Injury

GroupSerum Creatinine (mg/dL)BUN (mg/dL)Renal GGT Activity (U/g tissue)Renal MDA (nmol/mg protein)Histological Score
Sham + Vehicle
I/R + Vehicle
I/R + this compound (Low Dose)
I/R + this compound (High Dose)

Mandatory Visualizations

GGT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GSH_ext Glutathione (GSH) GGT Gamma-Glutamyl Transpeptidase (GGT) GSH_ext->GGT Cys_Gly Cysteinylglycine GGT->Cys_Gly hydrolysis Glu Glutamate GGT->Glu This compound This compound This compound->GGT Inhibition Dipeptidase Dipeptidase Cys_Gly->Dipeptidase GSH_syn GSH Synthesis Glu->GSH_syn Cys Cysteine Dipeptidase->Cys Gly Glycine Dipeptidase->Gly Cys->GSH_syn Gly->GSH_syn Cell_Protection Cellular Protection GSH_syn->Cell_Protection ROS Reactive Oxygen Species (ROS) ROS->Cell_Protection Damage

Caption: GGT signaling pathway and the inhibitory action of this compound.

In_Vitro_Workflow cluster_kinetics Enzyme Kinetics cluster_ros Cellular ROS Assay prep_reagents Prepare Reagents (GGT, GpNA, this compound) run_assay Run GGT Inhibition Assay (96-well plate) prep_reagents->run_assay measure_abs Measure Absorbance (405 nm) (Kinetic Read) run_assay->measure_abs calc_ic50 Calculate IC50 measure_abs->calc_ic50 det_mode Determine Inhibition Mode (Lineweaver-Burk) measure_abs->det_mode seed_cells Seed Cells treat_anth Treat with this compound seed_cells->treat_anth load_probe Load with DCFH-DA treat_anth->load_probe induce_stress Induce Oxidative Stress load_probe->induce_stress measure_fluor Measure Fluorescence induce_stress->measure_fluor analyze_ros Analyze ROS Reduction measure_fluor->analyze_ros In_Vivo_Logical_Relationship cluster_model Animal Model cluster_endpoints Efficacy Endpoints start Hypothesis: This compound protects against renal I/R injury animal_prep Animal Acclimatization & Grouping start->animal_prep ir_surgery Ischemia-Reperfusion Surgery animal_prep->ir_surgery treatment This compound Administration ir_surgery->treatment blood_collection Blood Collection (24h post-reperfusion) treatment->blood_collection kidney_harvest Kidney Harvest treatment->kidney_harvest biochem_analysis Biochemical Analysis (Creatinine, BUN) blood_collection->biochem_analysis histo_analysis Histopathological Examination kidney_harvest->histo_analysis biomarker_analysis Tissue Biomarker Analysis (GGT, MDA) kidney_harvest->biomarker_analysis conclusion Conclusion: Efficacy of this compound in vivo biochem_analysis->conclusion histo_analysis->conclusion biomarker_analysis->conclusion

References

proper storage and handling procedures for Anthglutin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthglutin, also known as γ-glutamyl-(o-carboxy)phenylhydrazide, is a potent and specific inhibitor of the enzyme γ-glutamyl transpeptidase (GGT). GGT is a cell-surface enzyme crucial for the breakdown and resynthesis of glutathione (GSH), a key antioxidant in cellular defense mechanisms. By inhibiting GGT, this compound serves as a valuable tool for investigating the role of glutathione metabolism in various physiological and pathological processes, including cellular redox balance, detoxification, and amino acid transport. This document provides detailed procedures for the proper storage, handling, and experimental use of this compound.

Product Information

Property Value
Chemical Name 1-gamma-L-Glutamyl-2-(2-carboxyphenyl)hydrazine
Synonyms This compound, gamma-Glutamyl(o-carboxy)phenylhydrazide, GGCPH
Molecular Formula C₁₂H₁₅N₃O₅
Molecular Weight 281.27 g/mol
CAS Number 69168-09-8

Storage and Stability

Proper storage of this compound is critical to maintain its stability and efficacy for research applications.

Form Storage Temperature Shelf Life Notes
Solid (Powder) -20°CAt least 1 yearProtect from light and moisture.
Stock Solution -20°CUp to 3 monthsAliquot to avoid repeated freeze-thaw cycles.
Working Solution 4°CUse within 24 hoursPrepare fresh for each experiment.

Note: Stability of related compounds suggests that storage at refrigerated (4°C) or frozen (-20°C) temperatures is effective in preserving activity. For long-term storage, -20°C is recommended to minimize degradation.

Handling and Safety Precautions

This compound should be handled by trained personnel in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following precautions are based on handling similar chemical compounds and are recommended to ensure user safety.

Personal Protective Equipment (PPE)
  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) when handling the solid compound or solutions.

  • Eye Protection: Use safety glasses or goggles to protect against splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

  • Respiratory Protection: If handling large quantities of the powder or if there is a risk of aerosolization, a dust mask or respirator is recommended.

General Handling
  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

First Aid Measures
  • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or appropriate buffer (e.g., phosphate-buffered saline, PBS)

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial.

  • Weigh the required amount of this compound powder.

  • To prepare a 10 mM stock solution , dissolve 2.81 mg of this compound in 1 mL of DMSO.

  • Vortex briefly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

In Vitro GGT Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of this compound on GGT activity.

Materials:

  • Recombinant human γ-glutamyl transpeptidase (GGT)

  • GGT substrate: L-γ-glutamyl-p-nitroanilide (GGPNA)

  • Acceptor substrate: Glycylglycine

  • Tris-HCl buffer (pH 8.0)

  • This compound working solutions (prepared by diluting the stock solution in buffer)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a reaction buffer containing Tris-HCl (100 mM, pH 8.0) and glycylglycine (20 mM).

  • Prepare serial dilutions of this compound in the reaction buffer to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

  • In a 96-well plate, add 50 µL of the reaction buffer (for control wells) or the this compound working solutions to the appropriate wells.

  • Add 25 µL of the GGT enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the GGPNA substrate solution to each well.

  • Immediately measure the absorbance at 405 nm using a microplate reader.

  • Continue to take readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Calculate the rate of reaction for each concentration of this compound and determine the IC₅₀ value.

Cell Culture Protocol for Studying the Effects of GGT Inhibition

This protocol describes how to treat cultured cells with this compound to investigate its biological effects.

Materials:

  • Mammalian cell line of interest (e.g., a cancer cell line known to express GGT)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Cell culture plates or flasks

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed the cells in a suitable culture vessel and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Prepare fresh working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. A typical starting range for in vitro studies is 1-100 µM.

  • Carefully remove the existing medium from the cells.

  • Wash the cells once with sterile PBS.

  • Add the medium containing the different concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, the cells can be harvested for downstream analysis, such as viability assays, apoptosis assays, or analysis of intracellular glutathione levels.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of GGT and its Inhibition by this compound

Application Notes and Protocols: Techniques for Labeling and Tagging Anthglutin for Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthglutin, a potent and specific inhibitor of γ-glutamyl transpeptidase (GGT), is a valuable tool in studying the role of this enzyme in various physiological and pathological processes. GGT is overexpressed in several types of cancer, making it a promising target for diagnostic imaging and targeted therapy.[1][2][3] The ability to visualize the distribution and target engagement of this compound in vitro and in vivo through labeling and tagging techniques is crucial for advancing research and development in this area.

These application notes provide an overview of potential strategies and detailed protocols for labeling this compound with fluorescent tags and radioisotopes for imaging applications. While direct, established protocols for labeling this compound are not extensively documented, this guide adapts established bioconjugation and labeling methodologies to this compound's chemical structure.

Overview of Labeling Strategies for this compound

The choice of label depends on the intended imaging modality (e.g., fluorescence microscopy, PET, SPECT). The primary functional group on this compound available for conjugation is the carboxylic acid. This allows for straightforward amide bond formation with amine-containing labels.

Labeling Modalities:

  • Fluorescent Labeling: Ideal for in vitro applications such as fluorescence microscopy, flow cytometry, and high-content screening to visualize GGT inhibition at the cellular level.

  • Radiolabeling: Essential for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) to study the biodistribution, pharmacokinetics, and tumor-targeting efficacy of this compound.[4][5][6]

Fluorescent Labeling of this compound

Fluorescently labeled this compound can be used to directly visualize its binding to GGT-expressing cells. The general workflow involves activating the carboxylic acid group of this compound and then reacting it with an amine-functionalized fluorophore.

Experimental Workflow for Fluorescent Labeling

This compound This compound Activation Carboxylic Acid Activation (e.g., EDC/NHS) This compound->Activation Coupling Amide Bond Formation Activation->Coupling AmineFluorophore Amine-Reactive Fluorophore AmineFluorophore->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Labeledthis compound Fluorescently Labeled This compound Purification->Labeledthis compound Characterization Characterization (MS, Spectroscopy) Labeledthis compound->Characterization

Caption: Workflow for fluorescent labeling of this compound.

Protocol: Fluorescent Labeling of this compound via Amide Bond Formation

This protocol describes the conjugation of an amine-reactive fluorescent dye to the carboxylic acid group of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[7]

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 Cadaverine, FITC-amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents).

    • Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester of this compound.

  • Coupling with Amine-Reactive Fluorophore:

    • Dissolve the amine-reactive fluorescent dye (1.2 equivalents) in anhydrous DMF.

    • Add the fluorophore solution to the activated this compound solution.

    • Add TEA (2 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction overnight at room temperature, protected from light.

  • Purification:

    • Purify the reaction mixture using RP-HPLC to separate the labeled this compound from unreacted starting materials and byproducts. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is a common mobile phase.

  • Characterization:

    • Confirm the identity and purity of the fluorescently labeled this compound using mass spectrometry (to verify the mass of the conjugate) and UV-Vis spectroscopy (to confirm the presence of the fluorophore).

Radiolabeling of this compound for PET and SPECT Imaging

Radiolabeling this compound enables non-invasive in vivo imaging. This typically involves a multi-step process where a chelator is first conjugated to this compound, followed by radiometal chelation.[4][8]

Experimental Workflow for Radiolabeling

This compound This compound Conjugation Conjugation with Amine-Functionalized Chelator (e.g., DOTA-amine) This compound->Conjugation Purification1 Purification (HPLC) Conjugation->Purification1 Chelatorthis compound Chelator-Anthglutin Conjugate Purification1->Chelatorthis compound Radiolabeling Radiolabeling with PET/SPECT Isotope (e.g., 68Ga, 64Cu) Chelatorthis compound->Radiolabeling Purification2 Final Purification (e.g., SPE) Radiolabeling->Purification2 Radiolabeledthis compound Radiolabeled This compound Purification2->Radiolabeledthis compound

Caption: Workflow for radiolabeling of this compound.

Protocol: Conjugation of DOTA-Amine to this compound and Radiolabeling with Gallium-68

This protocol details the conjugation of the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to this compound, followed by radiolabeling with the PET isotope Gallium-68 (⁶⁸Ga).

Part 1: Synthesis of DOTA-Anthglutin Conjugate

Materials:

  • This compound

  • DOTA-NHS-ester

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Conjugation Reaction:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add DOTA-NHS-ester (1.2 equivalents).

    • Add DIPEA (2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 24 hours.

  • Purification and Characterization:

    • Purify the DOTA-Anthglutin conjugate by RP-HPLC.

    • Confirm the product identity and purity using mass spectrometry.

Part 2: Radiolabeling with Gallium-68 (⁶⁸Ga)

Materials:

  • DOTA-Anthglutin conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate buffer (pH 4.5)

  • Heating block

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Radio-TLC or radio-HPLC system

Procedure:

  • Elution of ⁶⁸Ga:

    • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

  • Radiolabeling Reaction:

    • Add the eluted ⁶⁸GaCl₃ to a solution of DOTA-Anthglutin conjugate (typically 10-50 µg) in sodium acetate buffer (pH 4.5).

    • Incubate the reaction mixture at 95°C for 10-15 minutes.

  • Purification and Quality Control:

    • Purify the ⁶⁸Ga-DOTA-Anthglutin by passing the reaction mixture through an SPE cartridge.

    • Determine the radiochemical purity using radio-TLC or radio-HPLC.

Quantitative Data Summary

The following table summarizes key parameters for consideration when choosing a labeling strategy. The values are representative and may vary depending on the specific fluorophore or radioisotope used.

ParameterFluorescent LabelingRadiolabeling (PET/SPECT)
Imaging Modality Fluorescence Microscopy, Flow CytometryPET, SPECT
Application In vitro cellular imagingIn vivo preclinical and clinical imaging
Typical Labels FITC, Alexa Fluor dyes, Rhodamine⁶⁸Ga, ⁶⁴Cu, ⁸⁹Zr, ⁹⁹ᵐTc, ¹¹¹In[6][8]
Detection Sensitivity Micromolar to nanomolarPicomolar to femtomolar
Spatial Resolution Sub-micrometerMillimeter
Half-life of Label StableMinutes to days[9]

Signaling Pathway and Mechanism of Action

The labeled this compound is expected to act as an inhibitor of GGT. The following diagram illustrates the proposed mechanism of action for imaging GGT activity.

cluster_cell GGT-Expressing Cell GGT γ-Glutamyl Transpeptidase (GGT) Binding Binding and Inhibition GGT->Binding Labeledthis compound Labeled this compound (Fluorescent or Radioactive) Labeledthis compound->GGT Targets Labeledthis compound->Binding ImagingSignal Imaging Signal (Fluorescence or Radioactivity) Binding->ImagingSignal Generates

Caption: Mechanism of GGT imaging with labeled this compound.

Conclusion

The methodologies outlined in these application notes provide a framework for the successful labeling of this compound for a range of imaging applications. The development of fluorescent and radiolabeled this compound probes will facilitate a deeper understanding of GGT's role in disease and may accelerate the development of novel diagnostic and therapeutic agents. Careful purification and characterization of the labeled conjugates are critical to ensure reliable and reproducible imaging results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Anthglutin Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with Anthglutin insolubility in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound, also known as γ-glutamyl-(o-carboxy)phenylhydrazide, is a potent and specific inhibitor of the enzyme γ-glutamyl transpeptidase (GGT). Its chemical structure, containing both hydrophobic and charged moieties, can make it challenging to dissolve directly in aqueous buffers, which is often a requirement for in vitro and in vivo experiments.

Q2: What are the primary factors that influence the solubility of this compound?

The solubility of this compound, like many small molecules, is influenced by several factors. Understanding these can help in preparing homogenous solutions.

FactorEffect on this compound SolubilityRecommendations
pH The carboxylic acid groups on this compound are more likely to be deprotonated and charged at higher pH values, which can increase its aqueous solubility.Prepare solutions in buffers with a pH above the pKa of the carboxylic acid groups. A neutral to slightly alkaline pH (7.0-8.5) is often a good starting point.
Temperature For most solid solutes, increasing the temperature of the solvent will increase solubility.Gentle warming (e.g., to 37°C) of the solvent can aid in the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.
Solvent Polarity This compound has limited solubility in purely aqueous solutions due to its organic structure.A common strategy is to first dissolve this compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), before diluting it into the desired aqueous buffer.
Buffer Composition The type and concentration of salts in the buffer can influence solubility through effects on ionic strength.While specific data for this compound is limited, it is advisable to start with commonly used physiological buffers such as Phosphate-Buffered Saline (PBS) or Tris-HCl.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For many GGT inhibitors with similar properties, the recommended initial solvent is Dimethyl Sulfoxide (DMSO). A high-concentration stock solution can be prepared in DMSO and then diluted into the aqueous experimental buffer. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: How should I store this compound solutions to maintain their stability?

Powdered this compound should be stored at -20°C for long-term stability. Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of this compound in aqueous working solutions can be limited, and it is recommended to prepare these fresh for each experiment.

Troubleshooting Guide

Problem: I am seeing precipitation when I add my this compound stock solution (in DMSO) to my aqueous buffer.

  • Question: Is the final concentration of this compound in the aqueous buffer too high?

    • Answer: this compound has limited solubility in aqueous solutions. Try preparing a more dilute final solution. It may be necessary to perform a solubility test to determine the maximum achievable concentration in your specific buffer system.

  • Question: Is the final concentration of DMSO in your working solution very low?

    • Answer: While it's important to keep the final DMSO concentration low, a very rapid dilution from 100% DMSO to a very low percentage can sometimes cause precipitation. Try a serial dilution approach. For example, dilute the DMSO stock 1:10 in your aqueous buffer first, and then perform subsequent dilutions.

  • Question: Have you tried gentle warming or sonication?

    • Answer: After diluting the DMSO stock into the aqueous buffer, gentle warming to 37°C or brief sonication can help to dissolve any initial precipitate and create a homogenous solution.

Problem: My this compound solution is not showing the expected inhibitory activity in my GGT assay.

  • Question: Was the this compound fully dissolved when you prepared your working solution?

    • Answer: Any undissolved this compound will lead to a lower effective concentration in your assay. Visually inspect your solution for any particulate matter before use. If necessary, centrifuge the solution and use the supernatant, but be aware that the actual concentration may be lower than calculated.

  • Question: How old is your aqueous working solution?

    • Answer: The stability of this compound in aqueous solutions may be limited. It is best practice to prepare fresh working solutions for each experiment from a frozen DMSO stock.

  • Question: Is the pH of your assay buffer appropriate for this compound activity and stability?

    • Answer: Extreme pH values could potentially degrade the compound. Most GGT assays are performed at a physiological pH between 7.0 and 8.5.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh the desired amount of powdered this compound in a sterile microcentrifuge tube.

  • Adding DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution of this compound

  • Thaw Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution: Add the required volume of the DMSO stock solution to your pre-warmed (if applicable) aqueous buffer (e.g., PBS, pH 7.4) to achieve the final desired concentration. It is crucial to add the DMSO stock to the buffer and mix immediately to prevent precipitation.

  • Mixing: Gently vortex or invert the tube to ensure the solution is homogenous.

  • Final DMSO Concentration Check: Calculate the final percentage of DMSO in your working solution and ensure it is below the tolerance level for your specific experiment (typically <0.5%).

  • Use Immediately: Use the freshly prepared aqueous working solution for your experiment. Do not store aqueous solutions for extended periods.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow: Preparing this compound Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve_stock Vortex/Warm to Dissolve add_dmso->dissolve_stock aliquot Aliquot Stock Solution dissolve_stock->aliquot store_stock Store at -20°C / -80°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw add_buffer Add to Aqueous Buffer thaw->add_buffer mix Mix Thoroughly add_buffer->mix use Use Immediately in Assay mix->use

Workflow for preparing this compound solutions.

gamma_glutamyl_cycle Mechanism of Action: This compound inhibits γ-Glutamyl Transpeptidase (GGT), blocking the breakdown of extracellular glutathione and the subsequent transport of amino acids into the cell. [1] cluster_cycle γ-Glutamyl Cycle GSH_ext Extracellular Glutathione (GSH) GGT γ-Glutamyl Transpeptidase (GGT) GSH_ext->GGT CysGly Cysteinylglycine GGT->CysGly Glu_AA γ-Glutamyl-Amino Acid GGT->Glu_AA Dipeptidase Dipeptidase CysGly->Dipeptidase Uptake Cellular Uptake Glu_AA->Uptake Cysteine Cysteine Dipeptidase->Cysteine Glycine Glycine Dipeptidase->Glycine Cysteine->Uptake Glycine->Uptake AminoAcid_in Amino Acid (intracellular) This compound This compound This compound->inhibition inhibition->GGT

This compound inhibits the γ-glutamyl cycle.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Anthglutin, also known as GGsTop, a specific and irreversible inhibitor of γ-glutamyl transpeptidase (GGT).

Frequently Asked Questions (FAQs)

Q1: What is this compound (GGsTop) and what is its primary mechanism of action?

This compound, chemically known as 2-amino-4-{--INVALID-LINK--phosphono}butanoic acid, is a highly specific and irreversible inhibitor of the enzyme γ-glutamyl transpeptidase (GGT).[1][2] Its mechanism of action involves the formation of a covalent bond with a key amino acid residue (Threonine-381 in human GGT) in the active site of the enzyme, leading to its irreversible inactivation.[1]

Q2: What are the key advantages of using this compound (GGsTop) over other GGT inhibitors like acivicin?

This compound (GGsTop) offers significantly higher specificity for GGT compared to other inhibitors such as acivicin.[1] Unlike acivicin, which can inhibit other glutamine amidotransferases and exhibit cytotoxicity, this compound (GGsTop) does not affect these other enzymes, making it a more selective tool for studying GGT-specific functions.[1][3][4] It is also characterized as being non-toxic and chemically stable, suitable for both in vitro and in vivo studies.[1][3][4]

Q3: What are the recommended storage and handling conditions for this compound (GGsTop)?

For long-term storage, this compound (GGsTop) powder should be kept at -20°C.[5] Stock solutions can be prepared in solvents like DMSO or water.[5] For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[5] A supplier suggests that in solvent, it is stable for 6 months at -80°C and 1 month at -20°C.[5] The compound is reported to be stable in neutral water, with less than 4% hydrolysis observed over a month.[1][6]

Q4: Is this compound (GGsTop) suitable for in vivo studies?

Yes, this compound (GGsTop) has been successfully used in several in vivo studies in animal models, including rats and mice.[1][2][7][8][9] It has been shown to be non-toxic at effective doses.[1][3] For instance, a dose of 1 mg/kg has been used in rats to protect against ischemia-reperfusion injury.[1][2][5][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low inhibition of GGT activity observed. Degraded this compound (GGsTop): Improper storage or multiple freeze-thaw cycles of stock solutions.Prepare fresh stock solutions of this compound (GGsTop). Ensure long-term storage at -20°C or -80°C as recommended.
Incorrect concentration: Calculation error or inaccurate weighing of the compound.Double-check all calculations and ensure the balance is properly calibrated. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup.
Inactive enzyme: The GGT enzyme may have lost activity due to improper storage or handling.Use a fresh batch of GGT or validate the activity of your current enzyme stock using a standard substrate assay before performing inhibition experiments.
Inconsistent results between experiments. Variability in solution preparation: Inconsistent solvent quality or preparation of fresh vs. stored solutions.Always use high-purity solvents. For in vivo studies, it is best to prepare fresh solutions for each experiment.[5] For in vitro assays, if using stored stock solutions, ensure they have been stored correctly and have not undergone excessive freeze-thaw cycles.
Pipetting errors: Inaccurate pipetting of small volumes of the inhibitor or enzyme.Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to minimize errors.
Unexpected cellular effects observed. Off-target effects: While highly specific, ruling out off-target effects is crucial.Although this compound (GGsTop) is reported to be highly selective for GGT, it is good practice to include appropriate controls.[1][3] This may involve using a structurally related but inactive compound if available, or using molecular techniques like siRNA to confirm that the observed phenotype is due to GGT inhibition.
Solvent toxicity: The solvent used to dissolve this compound (GGsTop) (e.g., DMSO) may be causing cellular toxicity at the concentration used.Run a vehicle control experiment with the solvent alone at the same concentration used in the treatment group to assess any solvent-induced effects. Keep the final solvent concentration as low as possible (typically <0.1%).
Precipitation of this compound (GGsTop) in aqueous buffer. Low solubility: The concentration used may exceed the solubility limit in the chosen buffer.Check the solubility data for this compound (GGsTop) in your specific buffer system. It is soluble in water and DMSO.[5] If using a high concentration, consider preparing a more concentrated stock in DMSO and then diluting it into your aqueous buffer, ensuring the final DMSO concentration is low. Sonication may aid in dissolution.[5]

Quantitative Data Summary

Table 1: Solubility of this compound (GGsTop)

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water6.6320
DMSO16.5650
Data from Tocris Bioscience.

Table 2: Inhibitory Constants of this compound (GGsTop)

Enzyme SourceKi (μM)kon (M-1s-1)
Human GGT17051
E. coli GGT-150
Data from MedChemExpress.[5]

Experimental Protocols

Protocol 1: In Vitro GGT Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of GGT activity by this compound (GGsTop).

Materials:

  • Purified GGT enzyme

  • This compound (GGsTop)

  • GGT substrate: L-γ-glutamyl-p-nitroanilide (GpnA)

  • Acceptor substrate: Glycylglycine (Gly-Gly)

  • Assay Buffer: e.g., Tris-HCl buffer, pH 8.0

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound (GGsTop) in DMSO.

    • Prepare working solutions of GGT, GpnA, and Gly-Gly in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Desired concentrations of this compound (GGsTop) or vehicle control (DMSO).

      • GGT enzyme.

    • Incubate for a defined pre-incubation time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the GGT substrate (GpnA) and acceptor (Gly-Gly) solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 10-30 minutes) at 37°C. The product, p-nitroaniline, absorbs at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percent inhibition by comparing the reaction rates in the presence of this compound (GGsTop) to the vehicle control.

    • Plot percent inhibition versus inhibitor concentration to determine the IC50 value.

Protocol 2: In Vivo Administration of this compound (GGsTop) in a Rat Model

This protocol provides a general guideline for the administration of this compound (GGsTop) in a rat model, based on a study of ischemia-reperfusion injury.[1][2][10]

Materials:

  • This compound (GGsTop)

  • Sterile saline

  • Male Wistar rats (or other appropriate strain)

  • Appropriate anesthesia

  • Surgical tools for the intended procedure (if applicable)

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the housing conditions for at least one week before the experiment.

    • Fast the animals overnight before the procedure if required by the experimental design.

  • Preparation of Dosing Solution:

    • On the day of the experiment, dissolve this compound (GGsTop) in sterile saline to the desired concentration (e.g., for a 1 mg/kg dose).

  • Administration:

    • Anesthetize the rat using an approved anesthetic protocol.

    • Administer the this compound (GGsTop) solution via the desired route. In the cited study, it was injected into the inferior vena cava.[1][10] The route of administration should be optimized for the specific research question.

  • Experimental Procedure:

    • Proceed with the experimental model (e.g., induction of ischemia-reperfusion).

  • Monitoring and Sample Collection:

    • Monitor the animals throughout the experiment according to the approved animal protocol.

    • Collect blood and/or tissue samples at predetermined time points for analysis of GGT activity, biomarkers of interest, and histological examination.

Visualizations

GGT_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Glutathione_ext Extracellular Glutathione GGT γ-Glutamyl Transpeptidase (GGT) Glutathione_ext->GGT Substrate CysGly Cysteinyl-Glycine GGT->CysGly gamma_Glu_AA γ-Glutamyl-Amino Acid GGT->gamma_Glu_AA AminoAcid_ext Extracellular Amino Acid AminoAcid_ext->GGT Acceptor CysGly_uptake Cysteinyl-Glycine Uptake CysGly->CysGly_uptake gamma_Glu_AA_uptake γ-Glutamyl-Amino Acid Uptake gamma_Glu_AA->gamma_Glu_AA_uptake This compound This compound (GGsTop) This compound->GGT Irreversible Inhibition

Caption: Signaling pathway of GGT and its inhibition by this compound.

Experimental_Workflow A Prepare this compound (GGsTop) Stock Solution C Pre-incubate GGT with This compound or Vehicle A->C B Prepare GGT Enzyme and Substrate Solutions B->C D Initiate Reaction with Substrate C->D E Kinetic Measurement of Product Formation (405 nm) D->E F Data Analysis: Calculate Inhibition and IC50 E->F

Caption: Experimental workflow for an in vitro GGT inhibition assay.

References

Technical Support Center: Managing Off-Target Effects of Anthglutin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Anthglutin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on anticipating, identifying, and mitigating potential off-target effects of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an inhibitor of γ-glutamyl cyclotransferase (GGCT), an enzyme involved in the glutathione degradation pathway. GGCT is found to be upregulated in a variety of cancer cells. By inhibiting GGCT, this compound disrupts glutathione metabolism, leading to an increase in mitochondrial reactive oxygen species (ROS), which in turn can induce cell cycle arrest and inhibit cancer cell proliferation.

Q2: Are there any known off-target effects of this compound?

To date, specific off-target interactions of this compound have not been extensively profiled in publicly available literature. As with many small molecule inhibitors, there is a potential for this compound to interact with other proteins in the cell, leading to off-target effects. Therefore, it is crucial for researchers to empirically determine and validate the on-target and potential off-target effects in their specific experimental models.

Q3: What are the common approaches to identify potential off-target effects of a small molecule inhibitor like this compound?

Several unbiased and targeted approaches can be employed to identify off-target interactions:

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the structural similarity of this compound to known ligands of other proteins.[1][2]

  • Biochemical Screening: Screening this compound against a panel of purified enzymes, such as a kinase panel, can identify direct inhibitory activity against other proteins.

  • Proteomics-Based Methods: Techniques like Cellular Thermal Shift Assay (CETSA) and affinity-based protein profiling can identify proteins that physically interact with this compound in a cellular context.

  • Genetic Approaches: Using techniques like CRISPR-Cas9 to knock out the intended target (GGCT) can help determine if the observed phenotype is solely due to on-target inhibition. If the cellular effect persists in the absence of the target, it strongly suggests off-target activity.[3]

Q4: What kind of phenotypic changes might suggest an off-target effect of this compound?

Observing any of the following may warrant an investigation into off-target effects:

  • Unexpected Cellular Phenotypes: Effects that are not readily explained by the known function of GGCT inhibition.

  • Discrepancy between Potency: A significant difference between the concentration of this compound required to inhibit GGCT activity (biochemical IC50) and the concentration required to elicit a cellular response (cellular EC50).

  • Toxicity in Normal Cells: While this compound is expected to have a greater effect on cancer cells with high GGCT expression, significant toxicity in normal or low-GGCT expressing cells could indicate off-target effects.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected experimental results.

You observe a cellular phenotype that is not consistent with the known downstream effects of GGCT inhibition, or your results vary significantly between experiments.

Possible Cause: Potential off-target effects of this compound.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Use a direct assay to confirm that this compound is engaging with its intended target, GGCT, in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a suitable method for this.

  • Perform a Dose-Response Analysis: Carefully titrate the concentration of this compound to determine the minimal effective concentration. Off-target effects are often more pronounced at higher concentrations.

  • Employ a Structurally Unrelated GGCT Inhibitor: If available, use a different chemical scaffold that also inhibits GGCT. If the phenotype is recapitulated, it is more likely to be an on-target effect.

  • Rescue Experiment: Overexpress GGCT in your cells and assess if this rescues the phenotype induced by this compound. A successful rescue would point towards an on-target effect.

Problem 2: Significant cytotoxicity is observed in control cell lines.

You are using a non-cancerous cell line or a cancer cell line with low GGCT expression as a negative control, but you still observe significant cell death or growth inhibition upon treatment with this compound.

Possible Cause: Off-target toxicity.

Troubleshooting Steps:

  • Characterize GGCT Expression: Confirm the expression level of GGCT in your control and experimental cell lines via western blot or qPCR.

  • Broad-Spectrum Off-Target Profiling: Consider screening this compound against a broad panel of targets, such as a commercial kinase profiling service. This can help identify potential off-target kinase inhibition, a common source of off-target effects for small molecules.

  • Proteome-Wide Target Identification: Employ unbiased proteomics methods to identify all cellular proteins that bind to this compound.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the off-target interactions of this compound. Researchers are encouraged to generate this data for their specific systems. The table below provides a template for organizing such data.

TargetAssay TypeIC50 / Ki / Kd (nM)Cell Line/SystemReference
On-Target
GGCTBiochemicalData not available
Potential Off-Targets
e.g., Kinase XKinase Assay
e.g., Protein YCETSA

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the confirmation of this compound binding to GGCT in a cellular environment.

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or varying concentrations of this compound for a specified time.

  • Heating: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells to release soluble proteins.

  • Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Western Blot Analysis: Detect the amount of soluble GGCT in the supernatant using a specific antibody.

  • Data Analysis: Plot the amount of soluble GGCT as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling Pathways and Experimental Workflows

On_Target_Pathway This compound This compound GGCT GGCT This compound->GGCT Inhibits Glutathione_Metabolism Glutathione Metabolism GGCT->Glutathione_Metabolism Regulates Mitochondrial_ROS Mitochondrial ROS Increase GGCT->Mitochondrial_ROS Suppresses Cell_Cycle_Arrest Cell Cycle Arrest Mitochondrial_ROS->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Off_Target_Troubleshooting Start Unexpected Phenotype Observed OnTarget Confirm On-Target Engagement (CETSA) Start->OnTarget DoseResponse Dose-Response Analysis OnTarget->DoseResponse Yes OffTargetScreen Off-Target Screening OnTarget->OffTargetScreen No Rescue Rescue Experiment (GGCT Overexpression) DoseResponse->Rescue Rescue->OffTargetScreen Phenotype Persists KinaseProfiling Kinase Panel Screening OffTargetScreen->KinaseProfiling Proteomics Proteomics-Based Methods OffTargetScreen->Proteomics Validate Validate Hits KinaseProfiling->Validate Proteomics->Validate Conclusion Identify Off-Target Mechanism Validate->Conclusion

References

Technical Support Center: Refining Experimental Design for Anthglutin Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anthglutin, a known inhibitor of gamma-glutamyl transpeptidase (GGT).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of the enzyme gamma-glutamyl transpeptidase (GGT). GGT is a cell-surface enzyme that plays a crucial role in the metabolism of glutathione (GSH), a key cellular antioxidant. By inhibiting GGT, this compound disrupts glutathione homeostasis, which can lead to an increase in oxidative stress within cells. This disruption of the cellular redox balance is a key aspect of its mechanism of action.

Q2: What are the potential downstream effects of GGT inhibition by this compound?

Inhibition of GGT by this compound can trigger several downstream signaling pathways. The primary consequence is the alteration of the cellular redox state due to the disruption of glutathione metabolism. This can lead to:

  • Increased Oxidative Stress: By preventing the breakdown of extracellular glutathione, this compound can limit the cellular uptake of cysteine, a precursor for intracellular glutathione synthesis. This can lead to an accumulation of reactive oxygen species (ROS).

  • Modulation of Signaling Pathways: The resulting oxidative stress can influence various signaling cascades, including:

    • NF-κB Pathway: GGT activity has been linked to the activation of NF-κB, a key regulator of inflammation and cell survival. Inhibition of GGT may, therefore, impact NF-κB signaling.

    • MAPK Pathways (ERK, p38): Oxidative stress is a known activator of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and p38, which are involved in cell proliferation, differentiation, and apoptosis.

Q3: How should I prepare and store this compound for my experiments?

  • Solvent Selection: Start by attempting to dissolve this compound in a small amount of a biocompatible solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in the chosen solvent.

  • Working Dilution: For cell culture experiments, dilute the stock solution into the culture medium to the desired final concentration. Ensure the final solvent concentration in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. It is recommended to test the stability of the compound in your specific experimental buffer and temperature conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or no GGT inhibition observed in biochemical assays. 1. Incorrect assay conditions: pH, temperature, or substrate concentrations may be suboptimal. 2. Degraded this compound: Improper storage or handling of the compound. 3. Enzyme source variability: GGT activity can differ between species and tissues.1. Optimize assay parameters: Ensure the pH and temperature are optimal for the specific GGT enzyme being used. Verify substrate concentrations are appropriate for the assay. 2. Use fresh this compound: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. 3. Confirm enzyme activity: Use a positive control inhibitor of GGT to validate the assay setup.
High background signal in GGT activity assay. 1. Substrate instability: The GGT substrate may be unstable and spontaneously hydrolyze. 2. Contamination: Reagents or samples may be contaminated with other enzymes or substances that interfere with the assay.1. Prepare fresh substrate: Make fresh substrate solutions for each experiment. 2. Run appropriate controls: Include a "no enzyme" control to measure the rate of non-enzymatic substrate degradation. 3. Use high-purity reagents: Ensure all buffers and reagents are of high quality and free of contaminants.
Unexpected cytotoxicity in cell-based assays. 1. High solvent concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. 2. Off-target effects: this compound may have other cellular targets besides GGT. 3. Cell line sensitivity: The specific cell line being used may be particularly sensitive to GGT inhibition or the compound itself.1. Reduce solvent concentration: Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%). Run a solvent-only control. 2. Investigate off-target effects: Perform target validation experiments, such as using cells with varying GGT expression levels. 3. Test a range of concentrations: Perform a dose-response curve to determine the optimal non-toxic working concentration of this compound for your specific cell line.
Difficulty in observing downstream signaling effects. 1. Inappropriate time points: The timing of sample collection may not align with the peak of the signaling event. 2. Low concentration of this compound: The concentration of the inhibitor may be insufficient to elicit a measurable downstream response. 3. Cellular compensation mechanisms: Cells may adapt to GGT inhibition over time.1. Perform a time-course experiment: Collect samples at multiple time points after this compound treatment to identify the optimal window for observing signaling changes. 2. Increase this compound concentration: Use a concentration that effectively inhibits GGT activity in your cellular model. 3. Use appropriate controls: Include positive and negative controls for the specific signaling pathway being investigated.

Data Presentation

While specific IC50 values for this compound in various cancer cell lines were not found in the provided search results, the following table provides a template for how such data should be structured for clear comparison. Researchers are encouraged to determine these values empirically for their cell lines of interest.

Cell LineCancer TypeGGT Expression Level (if known)This compound IC50 (µM)Reference/Internal Data
Example: A549Lung CarcinomaHigh[Experimental Value][Citation or Lab Notebook Ref.]
Example: MCF-7Breast AdenocarcinomaLow[Experimental Value][Citation or Lab Notebook Ref.]
Example: HepG2Hepatocellular CarcinomaHigh[Experimental Value][Citation or Lab Notebook Ref.]
Example: PC-3Prostate AdenocarcinomaModerate[Experimental Value][Citation or Lab Notebook Ref.]

Experimental Protocols

Protocol 1: Determination of GGT Enzyme Activity

This protocol is adapted from standard colorimetric GGT assays.

Materials:

  • Gamma-glutamyl transpeptidase (GGT) enzyme

  • GGT substrate (e.g., L-γ-glutamyl-p-nitroanilide)

  • Acceptor substrate (e.g., glycylglycine)

  • Assay buffer (e.g., Tris-HCl, pH 8.2)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the GGT enzyme to each well (except for the "no enzyme" control).

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only).

  • Pre-incubate the enzyme with this compound for a specified time (e.g., 15 minutes) at the assay temperature (e.g., 37°C).

  • Initiate the reaction by adding the GGT substrate and acceptor substrate solution to all wells.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) in a kinetic mode for a set period (e.g., 10-30 minutes).

  • Calculate the rate of the reaction (change in absorbance per minute).

  • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

GGT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Glutathione (GSH) Glutathione (GSH) GGT γ-Glutamyl Transpeptidase (GGT) Glutathione (GSH)->GGT Glutamate Glutamate GGT->Glutamate Cysteinylglycine Cysteinylglycine GGT->Cysteinylglycine Cysteine Cysteine Cysteinylglycine->Cysteine Intracellular GSH Intracellular GSH Cysteine->Intracellular GSH ROS Reactive Oxygen Species (ROS) Intracellular GSH->ROS Scavenges Oxidative Stress Oxidative Stress ROS->Oxidative Stress Signaling Pathways\n(NF-κB, MAPK) Signaling Pathways (NF-κB, MAPK) Oxidative Stress->Signaling Pathways\n(NF-κB, MAPK) This compound This compound This compound->GGT

Caption: this compound inhibits GGT, disrupting glutathione metabolism and increasing oxidative stress.

Experimental_Workflow cluster_phase1 Phase 1: Biochemical Characterization cluster_phase2 Phase 2: Cell-Based Assays cluster_phase3 Phase 3: Mechanistic Studies A Determine GGT Inhibitory Activity (IC50) [Protocol 1] B Assess Cytotoxicity (IC50) in Cancer Cell Lines [Protocol 2] A->B C Measure Intracellular ROS Levels B->C D Analyze Glutathione Metabolism B->D E Investigate Downstream Signaling Pathways (e.g., Western Blot for NF-κB, p-ERK, p-p38) C->E D->E F Evaluate Effects on Cell Cycle and Apoptosis E->F

Caption: A logical workflow for investigating the effects of this compound.

addressing batch-to-batch variability of Anthglutin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability and other common issues encountered when using Anthglutin, a gamma-glutamyl transpeptidase (GGT) inhibitor.

Troubleshooting Guide

Researchers may encounter variability in the performance of this compound between different lots. This guide provides a systematic approach to identifying and resolving potential issues.

Problem 1: Inconsistent GGT Inhibition Observed Between Different Batches of this compound.

Potential Cause Recommended Action
Purity and Impurities Request and compare the Certificate of Analysis (CoA) for each batch. Look for variations in purity, and the presence of any listed impurities. Even minor differences in impurity profiles can affect biological activity.
Solubility Issues Ensure complete solubilization of the this compound powder. Incomplete dissolution can lead to inaccurate concentrations. Prepare fresh stock solutions for each experiment and visually inspect for any undissolved particulate matter.
Storage and Handling Improper storage can lead to degradation. Store this compound as recommended by the supplier, typically in a cool, dark, and dry place. Avoid repeated freeze-thaw cycles of stock solutions.
Assay Conditions Inconsistencies in the experimental setup can be a major source of variability. Standardize all assay parameters, including buffer composition, pH, temperature, and incubation times.[1][2][3]
Enzyme Activity The activity of the GGT enzyme itself can vary. Always include a positive control (enzyme without inhibitor) and a negative control (no enzyme) in your experiments to ensure the enzyme is active and the assay is performing as expected.

Problem 2: Higher Than Expected Background Signal in the GGT Assay.

Potential Cause Recommended Action
Substrate Instability The GGT substrate, such as L-γ-glutamyl-p-nitroanilide (L-GpNA), can be unstable and hydrolyze spontaneously, especially at room temperature.[1] Prepare fresh substrate solutions and keep them on ice until use.
Contaminated Reagents Contamination of buffers or other reagents can lead to a high background. Use high-purity reagents and sterile, nuclease-free water.
Incorrect Wavelength Ensure the plate reader is set to the correct wavelength for detecting the product of the enzymatic reaction (e.g., 405-418 nm for p-nitroanilide).[1][3]

Problem 3: No or Very Low GGT Inhibition Observed.

Potential Cause Recommended Action
Incorrect this compound Concentration Verify the calculations for your stock and working solutions. Perform a serial dilution to test a range of inhibitor concentrations.
Inactive this compound The compound may have degraded. If possible, test the activity of a new, unopened vial of this compound. Confirm the expiration date on the product.
Enzyme Concentration Too High An excessive amount of enzyme can overcome the inhibitory effect. Optimize the enzyme concentration to ensure the reaction rate is in the linear range of the assay.
Incorrect Assay Buffer pH Enzyme activity and inhibitor binding can be highly pH-dependent. Ensure the pH of your assay buffer is optimal for GGT activity and this compound binding.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: How should I store this compound powder and stock solutions?

A2: For the lyophilized powder, it is generally recommended to store it at -20°C, protected from light and moisture. For stock solutions in DMSO or ethanol, it is also best to store them in small aliquots at -20°C to minimize freeze-thaw cycles. Always refer to the supplier's specific storage recommendations.

Q3: What are the typical quality control specifications for this compound?

A3: A supplier's Certificate of Analysis (CoA) is the best source for this information. A typical CoA for a chemical compound like this compound would include:

Parameter Typical Specification
Appearance White to off-white powder
Purity (by HPLC) ≥95% or ≥98%
Identity (by ¹H-NMR, MS) Conforms to structure
Solubility Soluble in DMSO or ethanol
Moisture Content Specified percentage (e.g., <1%)

Q4: What are potential sources of impurities in this compound?

A4: this compound is isolated from Penicillium oxalicum.[2] Impurities can arise from the fermentation and purification process. These may include residual media components, other secondary metabolites from the fungus, or byproducts from the purification steps. In the case of synthetic this compound, impurities could include unreacted starting materials, reagents, or byproducts of side reactions.

Q5: Can the presence of impurities affect the inhibitory activity of this compound?

A5: Yes, impurities can have a significant impact. They can either be inert, reducing the effective concentration of this compound, or they could potentially have their own biological activity, either inhibiting or, in some cases, even activating the enzyme, leading to confounding results.

Experimental Protocols

Protocol 1: Gamma-Glutamyl Transpeptidase (GGT) Inhibition Assay

This protocol is a general guideline for a colorimetric GGT inhibition assay using L-γ-glutamyl-p-nitroanilide (L-GpNA) as the substrate.

Materials:

  • GGT enzyme

  • This compound

  • L-γ-glutamyl-p-nitroanilide (L-GpNA)

  • Glycylglycine

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare the GGT enzyme solution in assay buffer.

    • Prepare the substrate solution containing L-GpNA and glycylglycine in assay buffer.

  • Assay Setup:

    • Add a small volume of the diluted this compound solutions to the wells of the 96-well plate.

    • Include a vehicle control (assay buffer with the same concentration of DMSO as the inhibitor wells).

    • Add the GGT enzyme solution to all wells except the negative control wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance at 405-418 nm and continue to take readings at regular intervals (e.g., every 1-2 minutes) to monitor the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

Visualizations

GGT_Inhibition_Pathway cluster_reaction GGT Catalyzed Reaction cluster_inhibition Inhibition by this compound GGT γ-Glutamyl Transpeptidase (GGT) Product p-Nitroanilide (Colored Product) GGT->Product Releases Byproduct γ-Glutamyl-Glycylglycine GGT->Byproduct Inactive_Complex GGT-Anthglutin Complex (Inactive) Substrate L-γ-Glutamyl-p-nitroanilide (L-GpNA) Substrate->GGT Binds to active site Acceptor Glycylglycine Acceptor->GGT This compound This compound This compound->GGT Binds to enzyme This compound->GGT Inhibits

Caption: Signaling pathway of GGT inhibition by this compound.

experimental_workflow start Start: Batch-to-Batch Variability Observed coa_check 1. Compare Certificate of Analysis (Purity, Impurities) start->coa_check solubility_check 2. Verify Complete Solubilization (Fresh Stock Solutions) coa_check->solubility_check storage_check 3. Confirm Proper Storage (-20°C, protected from light) solubility_check->storage_check assay_check 4. Standardize Assay Protocol (Controls, Temp, pH) storage_check->assay_check troubleshoot 5. Troubleshoot Assay (Substrate, Enzyme Conc.) assay_check->troubleshoot conclusion Identify Source of Variability troubleshoot->conclusion

Caption: Experimental workflow for troubleshooting this compound variability.

logical_relationship cluster_causes Potential Causes cluster_solutions Solutions variability Batch-to-Batch Variability purity Purity & Impurities variability->purity can be caused by stability Degradation (Storage/Handling) variability->stability can be caused by protocol Experimental Protocol Inconsistencies variability->protocol can be caused by qc Strict Quality Control (CoA Analysis) purity->qc addressed by sop Standard Operating Procedures (SOPs) stability->sop addressed by protocol->sop addressed by controls Consistent Use of Controls protocol->controls addressed by

Caption: Logical relationship between causes and solutions for variability.

References

Technical Support Center: Overcoming Resistance to Anthglutin in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Anthglutin in their cell line experiments. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as γ-glutamyl-(o-carboxy)phenylhydrazide, is a specific inhibitor of γ-glutamyl transpeptidase (GGT).[1][2] In the context of studying γ-glutamylcyclotransferase (GGCT), this compound is used to inhibit GGT activity, thereby allowing for the specific measurement of GGCT activity.[2] GGCT is an enzyme involved in the γ-glutamyl cycle, which plays a crucial role in glutathione metabolism.[3][4] By inhibiting GGT, this compound indirectly affects glutathione homeostasis, which can impact cancer cell proliferation as many cancer cells show upregulated GGCT expression.[4][5][6]

Q2: We are observing a decreased sensitivity of our cancer cell line to this compound over time. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented, resistance to targeted cancer therapies can be broadly categorized. Potential mechanisms for decreased sensitivity to this compound, a GGCT pathway inhibitor, could include:

  • Alterations in the Drug Target: While this compound targets GGT to isolate GGCT activity, resistance mechanisms related to GGCT itself could involve mutations in the GGCT gene that prevent inhibitor binding or upregulation of GGCT expression to overcome the inhibitory effect.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibited pathway. In the case of GGCT inhibition, upregulation of pro-survival pathways such as the PI3K/AKT/mTOR pathway has been implicated.[6]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.

  • Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance, such as genes controlling apoptosis or cell cycle progression.[7][8][9]

  • Metabolic Reprogramming: Cancer cells might adapt their metabolism to become less dependent on the pathway targeted by this compound. This could involve alterations in glutathione synthesis or utilization.

Q3: How can we confirm that our cell line has developed resistance to this compound?

Confirmation of resistance typically involves demonstrating a decreased sensitivity to the drug compared to the parental, sensitive cell line. This can be achieved by:

  • Determining the IC50 Value: A significant increase (typically 2-fold or higher) in the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line compared to the parental line is a strong indicator of resistance.

  • Proliferation Assays: Comparing the growth curves of the parental and suspected resistant cell lines in the presence of various concentrations of this compound can demonstrate a reduced anti-proliferative effect.

  • Colony Formation Assays: Assessing the ability of single cells to form colonies in the presence of this compound can provide a measure of long-term resistance.

Troubleshooting Guides

Problem 1: Gradual loss of this compound efficacy in our long-term cell culture.

Potential Cause Suggested Solution
Development of a resistant subpopulation. 1. Perform a dose-response curve to determine the current IC50 and compare it to the initial value. 2. If resistance is confirmed, consider establishing a new resistant cell line by continuous exposure to increasing concentrations of this compound. 3. Analyze the resistant cell line for potential mechanisms of resistance (see Problem 2).
Cell line instability or genetic drift. 1. Perform cell line authentication (e.g., short tandem repeat profiling) to ensure the integrity of your cell line.[10] 2. Always use cells from a low passage number for critical experiments.
Degradation of this compound. 1. Prepare fresh stock solutions of this compound regularly. 2. Store stock solutions at the recommended temperature and protect from light.

Problem 2: Our newly generated this compound-resistant cell line shows no obvious mutations in the GGCT gene.

Potential Cause Suggested Solution
Upregulation of GGCT expression. 1. Quantify GGCT mRNA levels using qRT-PCR. 2. Assess GGCT protein levels by Western blotting.
Activation of bypass signaling pathways. 1. Perform a phosphoprotein array or Western blot analysis to screen for activation of known pro-survival pathways (e.g., PI3K/AKT, MAPK/ERK). 2. If a pathway is activated, test the effect of combining this compound with an inhibitor of that pathway.
Increased drug efflux. 1. Measure the expression of common ABC transporters (e.g., MDR1, MRP1) by qRT-PCR or Western blotting. 2. Use a fluorescent substrate of these transporters (e.g., rhodamine 123) to assess their activity by flow cytometry.
Epigenetic alterations. 1. Analyze global DNA methylation patterns or specific gene promoter methylation (e.g., of tumor suppressor genes). 2. Assess histone modification marks associated with gene silencing or activation.

Experimental Protocols

1. Determination of IC50 Value

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay.

  • Materials:

    • Parental (sensitive) and suspected resistant cancer cell lines

    • Complete cell culture medium

    • This compound

    • 96-well cell culture plates

    • Cell viability reagent (e.g., MTT, PrestoBlue)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in complete medium.

    • Remove the medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Incubate the plate for a period determined by the cell line's doubling time (e.g., 48-72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

2. Western Blot Analysis for Signaling Pathway Activation

This protocol outlines the steps to assess the phosphorylation status of key proteins in signaling pathways potentially involved in resistance.

  • Materials:

    • Parental and resistant cell lysates

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer buffer and membranes (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse cells and quantify protein concentration.

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Normalize the phosphorylated protein signal to the total protein signal.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineIC50 of this compound (µM)Fold Resistance
Parental (Sensitive)51
Resistant Clone 1255
Resistant Clone 25010

Table 2: Hypothetical Protein Expression Changes in this compound-Resistant Cells

ProteinParental (Sensitive)ResistantMethod of Detection
GGCT++++Western Blot, qRT-PCR
p-AKT+++++Western Blot
MDR1++++Western Blot, qRT-PCR
E-cadherin++++Western Blot
Vimentin++++Western Blot

Visualizations

GGCT_Pathway Glutathione Metabolism and GGCT Pathway cluster_cycle γ-Glutamyl Cycle cluster_inhibition Inhibition cluster_downstream Downstream Effects of GGCT Activity Glutathione Glutathione (γ-Glu-Cys-Gly) GGT GGT Glutathione->GGT gamma_Glu_AA γ-Glutamyl-Amino Acid GGT->gamma_Glu_AA GGCT GGCT gamma_Glu_AA->GGCT Oxoproline 5-Oxoproline GGCT->Oxoproline Amino_Acid Amino Acid GGCT->Amino_Acid Proliferation Cell Proliferation GGCT->Proliferation Promotes ROS_Balance ROS Balance GGCT->ROS_Balance Maintains This compound This compound This compound->GGT Inhibits

Caption: The role of GGCT in the γ-glutamyl cycle and its inhibition.

Resistance_Workflow Workflow for Developing this compound-Resistant Cell Lines start Parental Sensitive Cell Line treat_low Treat with low concentration of this compound (IC20) start->treat_low culture Continuous culture with escalating concentrations treat_low->culture select Select for surviving resistant colonies culture->select expand Expand resistant clones select->expand characterize Characterize resistant phenotype (IC50, proliferation assays) expand->characterize analyze Analyze mechanisms of resistance (Genomics, Proteomics, etc.) characterize->analyze end Validated Resistant Cell Line Model analyze->end

Caption: Experimental workflow for generating resistant cell lines.

Resistance_Pathways Potential Resistance Pathways to GGCT Inhibition cluster_resistance Resistance Mechanisms This compound This compound GGCT_pathway GGCT Pathway This compound->GGCT_pathway Inhibits Proliferation Decreased Proliferation GGCT_pathway->Proliferation PI3K_AKT PI3K/AKT Pathway Activation PI3K_AKT->Proliferation Rescues MAPK_ERK MAPK/ERK Pathway Activation MAPK_ERK->Proliferation Rescues Drug_Efflux Increased Drug Efflux (ABC Transporters) Drug_Efflux->this compound Reduces intracellular concentration EMT Epithelial-Mesenchymal Transition (EMT) EMT->Proliferation Promotes

References

Validation & Comparative

Validating the Specificity of Anthglutin's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the specificity of a biological inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of Anthglutin, a known inhibitor of gamma-glutamyl transpeptidase (GGT), with other relevant GGT inhibitors. By presenting key experimental data and detailed protocols, this document aims to facilitate an objective assessment of this compound's specificity.

Executive Summary

This compound (1,2-dicarboxy-3,4-dihydroxy-5-glutamyl-benzene) is a naturally derived inhibitor of gamma-glutamyl transpeptidase (GGT), an enzyme implicated in various physiological and pathological processes, including glutathione metabolism and drug resistance. This guide compares the on-target potency and off-target profile of this compound with two other well-characterized GGT inhibitors: Acivicin, a glutamine analog with known off-target effects, and OU749, a novel uncompetitive inhibitor. The available data indicates that while this compound is a potent GGT inhibitor, a comprehensive evaluation of its off-target activity is not yet publicly available. In contrast, Acivicin demonstrates significant off-target inhibition of other glutamine-dependent enzymes. OU749 presents a more specific profile with reduced toxicity compared to Acivicin.

Data Presentation: Comparative Inhibitor Profiles

The following table summarizes the available quantitative data for the on-target and off-target activities of this compound, Acivicin, and OU749. It is important to note that the data has been compiled from various sources and experimental conditions may differ.

InhibitorTarget EnzymeSpecies/TissueInhibition Constant (Ki/IC50)Off-Target Enzyme(s)Off-Target Inhibition Constant (Ki/IC50)
This compound γ-Glutamyl TranspeptidasePorcine Kidney5.7 µM (Ki)Data not availableData not available
γ-Glutamyl TranspeptidaseHuman Kidney18.3 µM (Ki)
γ-Glutamyl TranspeptidaseHuman Liver (soluble)13.6 µM (Ki)
γ-Glutamyl TranspeptidaseHuman Liver (conjugated)10.2 µM (Ki)
Acivicin γ-Glutamyl TranspeptidaseBovine~300 µM (IC50)Imidazole Glycerol Phosphate Synthase (HisHF)140 nM (Ki)[1]
γ-Glutamyl TranspeptidaseHuman450 µM (for full inactivation)Other Glutamine AmidotransferasesBroad inhibition[1][2]
OU749 γ-Glutamyl TranspeptidaseHuman Kidney17.6 µM (intrinsic Ki)[3][4]Data not availableData not available
γ-Glutamyl TranspeptidaseRat Kidney7-fold less potent than human[3][4]
γ-Glutamyl TranspeptidaseMouse Kidney10-fold less potent than human[3][4]
γ-Glutamyl TranspeptidasePigNo inhibition[3][4]

Note: The lack of publicly available off-target screening data for this compound and OU749 represents a significant knowledge gap in directly comparing their specificity against Acivicin.

Experimental Protocols

A standardized protocol for assessing GGT inhibition is crucial for the direct comparison of different inhibitors. The following is a generalized methodology based on commonly cited experimental procedures.

In Vitro Gamma-Glutamyl Transpeptidase (GGT) Inhibition Assay

This assay measures the GGT-catalyzed cleavage of a chromogenic substrate, L-γ-glutamyl-p-nitroanilide (GpNA), in the presence of an acceptor molecule, glycyl-glycine (GlyGly).

Materials:

  • Purified GGT enzyme (from a specified source, e.g., human kidney)

  • L-γ-glutamyl-p-nitroanilide (GpNA) solution

  • Glycyl-glycine (GlyGly) solution

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Inhibitor stock solutions (e.g., this compound, Acivicin, OU749)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, GlyGly solution, and the desired concentration of the inhibitor.

  • Enzyme Addition: Add the purified GGT enzyme to each well to initiate the reaction.

  • Substrate Addition: Add the GpNA solution to each well.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C).

  • Absorbance Measurement: Measure the absorbance at 405 nm at regular time intervals to monitor the formation of p-nitroaniline.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value. For Ki determination, perform the assay with varying concentrations of both the substrate and the inhibitor and fit the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).

Mandatory Visualizations

Signaling Pathway of GGT in Glutathione Metabolism

The following diagram illustrates the central role of GGT in the breakdown of extracellular glutathione (GSH), a key antioxidant. Inhibition of GGT, for instance by this compound, disrupts this pathway.

GGT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GSH Glutathione (GSH) GGT γ-Glutamyl Transpeptidase (GGT) GSH->GGT CysGly Cysteinylglycine GGT->CysGly Glu Glutamate GGT->Glu DP Dipeptidase CysGly->DP GSH_synthesis GSH Synthesis Glu->GSH_synthesis Cys Cysteine DP->Cys Gly Glycine DP->Gly Cys->GSH_synthesis Gly->GSH_synthesis This compound This compound This compound->GGT Inhibition

Caption: GGT's role in glutathione breakdown and its inhibition by this compound.

Experimental Workflow for GGT Inhibition Assay

This diagram outlines the key steps in a typical in vitro experiment to determine the inhibitory potential of a compound against GGT.

GGT_Inhibition_Workflow start Start reagents Prepare Reagents: - GGT Enzyme - GpNA (Substrate) - GlyGly (Acceptor) - Assay Buffer - Inhibitor (e.g., this compound) start->reagents plate_prep Prepare 96-well plate with Assay Buffer, GlyGly, and Inhibitor reagents->plate_prep enzyme_add Add GGT Enzyme plate_prep->enzyme_add substrate_add Add GpNA to initiate reaction enzyme_add->substrate_add incubation Incubate at 37°C substrate_add->incubation measurement Measure Absorbance at 405 nm (kinetic read) incubation->measurement analysis Data Analysis: - Calculate Initial Velocities - Determine % Inhibition - Calculate IC50/Ki measurement->analysis end End analysis->end

Caption: Workflow for determining GGT inhibition in vitro.

Logical Relationship of Inhibitor Specificity

The following diagram illustrates the concept of on-target versus off-target activity, which is central to evaluating an inhibitor's specificity.

Inhibitor_Specificity cluster_inhibitor cluster_targets Inhibitor Inhibitor (e.g., this compound) OnTarget On-Target (GGT) Inhibitor->OnTarget Desired Activity OffTarget1 Off-Target 1 Inhibitor->OffTarget1 Undesired Side Effects OffTarget2 Off-Target 2 Inhibitor->OffTarget2

Caption: On-target vs. off-target activity of a biological inhibitor.

References

Auranofin vs. Methotrexate: A Comparative Efficacy Analysis for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

Auranofin, an oral gold-based disease-modifying antirheumatic drug (DMARD), and Methotrexate, a folate antagonist, are both established treatments for rheumatoid arthritis. This guide provides a comparative analysis of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action

Auranofin's therapeutic effects are attributed to its modulation of the immune system.[1] It inhibits thioredoxin reductase and glutathione reductase, leading to increased oxidative stress in immune cells and thereby reducing their proliferation and production of inflammatory cytokines.[1] Auranofin also impedes the activation of nuclear factor-kappa B (NF-κB), a key regulator of the immune response, further mitigating inflammation.[1]

Methotrexate, on the other hand, exerts its anti-inflammatory effects through multiple pathways. It is a structural analogue of folic acid and inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of purines and pyrimidines. This inhibition leads to the suppression of lymphocyte proliferation and function. Additionally, Methotrexate increases the extracellular concentration of adenosine, which has potent anti-inflammatory properties.

Comparative Efficacy

The following table summarizes key efficacy parameters from clinical studies comparing Auranofin and Methotrexate in patients with rheumatoid arthritis.

Efficacy ParameterAuranofin (6 mg/day)Methotrexate (7.5-15 mg/week)
ACR20 Response ~40-50%~60-70%
ACR50 Response ~20-30%~40-50%
Reduction in Tender Joint Count Significant reduction from baselineSignificantly greater reduction than Auranofin
Reduction in Swollen Joint Count Significant reduction from baselineSignificantly greater reduction than Auranofin
Improvement in Patient's Global Assessment Moderate improvementSignificant improvement

Note: ACR20/50 response indicates a 20%/50% improvement in the American College of Rheumatology criteria.

Experimental Protocols

Auranofin Efficacy Assessment in Collagen-Induced Arthritis (CIA) in Rats:

This protocol outlines a typical preclinical model for evaluating the efficacy of anti-arthritic compounds.

experimental_workflow cluster_induction Arthritis Induction cluster_treatment Treatment Protocol cluster_evaluation Efficacy Evaluation induction Immunization with Type II Collagen in Freund's Adjuvant booster Booster Immunization (Day 21) induction->booster treatment_start Initiate Auranofin Treatment (Day 22) booster->treatment_start daily_dosing Daily Oral Gavage treatment_start->daily_dosing clinical_scoring Clinical Scoring of Paw Swelling daily_dosing->clinical_scoring histopathology Histopathological Analysis of Joints clinical_scoring->histopathology biomarkers Measurement of Inflammatory Cytokines histopathology->biomarkers

Figure 1: Workflow for assessing Auranofin efficacy in a rat model of collagen-induced arthritis.

Signaling Pathway of Auranofin in Immune Modulation:

The following diagram illustrates the key molecular targets of Auranofin in suppressing the inflammatory response.

auranofin_pathway cluster_redox Redox Regulation cluster_inflammation Inflammatory Response auranofin Auranofin trxR Thioredoxin Reductase auranofin->trxR inhibition gr Glutathione Reductase auranofin->gr inhibition nfkb NF-κB Activation auranofin->nfkb inhibition cytokines Pro-inflammatory Cytokine Production nfkb->cytokines

Figure 2: Auranofin's inhibitory effects on key inflammatory signaling pathways.

Conclusion

While both Auranofin and Methotrexate are effective in managing rheumatoid arthritis, the presented data suggests that Methotrexate generally exhibits superior efficacy in terms of ACR response rates and reduction in joint inflammation. However, Auranofin's distinct mechanism of action, targeting redox regulation within immune cells, presents a valuable therapeutic alternative, particularly for patients who do not respond to or are intolerant of Methotrexate. Further research into combination therapies and the long-term outcomes of both treatments is warranted to optimize patient care in rheumatoid arthritis.

References

Cross-Validation of Anthglutin's Efficacy as a γ-Glutamyltransferase Inhibitor in Diverse Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Anthglutin (γ-glutamyl-anthranilate), a potent inhibitor of γ-glutamyltransferase (GGT), reveals its significant therapeutic potential across various experimental models, particularly in oncology. This guide provides a comparative overview of this compound's performance against other notable GGT inhibitors, Acivicin and GGsTop, supported by experimental data to offer researchers, scientists, and drug development professionals a thorough understanding of its cross-validated effects.

Mechanism of Action: Targeting Glutathione Metabolism

This compound exerts its effects by inhibiting γ-glutamyltransferase, a key enzyme involved in the metabolism of glutathione (GSH). GGT is overexpressed in numerous cancer types and contributes to tumor progression, metastasis, and resistance to chemotherapy. By breaking down extracellular GSH, GGT provides cancer cells with a supply of cysteine, a crucial precursor for intracellular GSH synthesis. This intracellular GSH pool helps to neutralize reactive oxygen species (ROS) and detoxify chemotherapeutic agents, thereby protecting cancer cells from treatment-induced damage.

The inhibition of GGT by this compound and its counterparts disrupts this protective mechanism, leading to several anti-cancer effects:

  • Increased Oxidative Stress: By limiting the cysteine supply, GGT inhibitors reduce intracellular GSH levels, making cancer cells more susceptible to oxidative damage.

  • Enhanced Chemosensitivity: Depletion of GSH sensitizes cancer cells to chemotherapeutic drugs like cisplatin, which rely on generating ROS for their cytotoxic effects.

  • Inhibition of Tumor Growth: By depriving cancer cells of essential amino acids derived from GSH metabolism, GGT inhibitors can impede tumor growth.

Comparative Performance of GGT Inhibitors

To objectively evaluate the efficacy of this compound, its performance has been compared with two other well-characterized GGT inhibitors, Acivicin and GGsTop. The following table summarizes their key inhibitory constants (Ki), providing a measure of their potency.

InhibitorTargetInhibition Constant (Ki)Key Characteristics
This compound GGTData Not AvailableA γ-glutamyl-anthranilate compound shown to be an effective GGT inhibitor in vivo at low concentrations.
Acivicin GGTData Not AvailableA glutamine analog that acts as a GGT inhibitor. Its use in clinical trials has been limited by toxicity.
GGsTop GGT170 µM (human GGT)A potent, non-toxic, and highly selective irreversible GGT inhibitor that has demonstrated efficacy in protecting against ischemia-reperfusion injury and reducing tumor growth.

Cross-Validation in Different Experimental Models

The therapeutic potential of GGT inhibitors has been investigated across a range of in vitro and in vivo models, demonstrating their broad applicability.

In Vitro Cancer Cell Line Models

GGT inhibitors have been shown to reduce the viability of various cancer cell lines and, crucially, to reverse resistance to standard chemotherapeutic agents. For instance, inhibition of GGT can re-sensitize cisplatin-resistant ovarian cancer cells to the drug.

In Vivo Animal Models

Studies in animal models have further substantiated the anti-tumor effects of GGT inhibition. In a mouse model of Lewis lung carcinoma, an anthocyanin-rich diet, which can influence GGT activity, was associated with a significant decrease in tumor size and metastasis. Furthermore, the GGT inhibitor GGsTop has been shown to protect against hepatic ischemia-reperfusion injury in rats and suppress airway hyperresponsiveness and inflammation in a mouse model of steroid-resistant asthma.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

γ-Glutamyltransferase (GGT) Activity Assay

Objective: To measure the enzymatic activity of GGT in biological samples.

Principle: This assay is based on the ability of GGT to cleave a chromogenic substrate, L-γ-glutamyl-p-nitroanilide (GGPNA), releasing p-nitroaniline, which can be quantified spectrophotometrically.

Procedure:

  • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the GGT substrate (GGPNA), and an acceptor molecule (e.g., glycylglycine).

  • Add the biological sample (e.g., cell lysate, serum) to initiate the reaction.

  • Incubate the reaction at 37°C.

  • Measure the absorbance of the released p-nitroaniline at 405 nm at regular intervals.

  • Calculate the GGT activity based on the rate of change in absorbance.

Cell Viability (MTT) Assay

Objective: To assess the effect of GGT inhibitors on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the GGT inhibitor (e.g., this compound) for a specified period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cisplatin Resistance Reversal Assay

Objective: To determine the ability of GGT inhibitors to reverse cisplatin resistance in cancer cells.

Procedure:

  • Culture cisplatin-resistant cancer cells in the presence or absence of a sub-lethal concentration of the GGT inhibitor for a predetermined period.

  • Treat the cells with a range of cisplatin concentrations.

  • After the treatment period, assess cell viability using the MTT assay as described above.

  • Compare the IC50 (half-maximal inhibitory concentration) of cisplatin in the presence and absence of the GGT inhibitor to determine the degree of resistance reversal.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions involved in GGT inhibition and its downstream effects, the following diagrams have been generated using the DOT language.

GGT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GSH_ext Glutathione (GSH) GGT γ-Glutamyltransferase (GGT) GSH_ext->GGT CysGly Cysteinylglycine GGT->CysGly Glu Glutamate GGT->Glu Cysteine Cysteine CysGly->Cysteine Dipeptidase GSH_int Glutathione (GSH) Cysteine->GSH_int GSH Synthesis Detox Detoxification GSH_int->Detox ROS Reactive Oxygen Species (ROS) CellDeath Cell Death ROS->CellDeath Chemo Chemotherapeutic Agents Chemo->ROS Detox->Chemo This compound This compound This compound->GGT Inhibits

Caption: Signaling pathway of GGT inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Models cluster_invivo In Vivo Models CellLines Cancer Cell Lines (e.g., Ovarian, Lung) GGT_Assay GGT Activity Assay CellLines->GGT_Assay Viability_Assay Cell Viability Assay (MTT) CellLines->Viability_Assay Resistance_Assay Cisplatin Resistance Reversal Assay CellLines->Resistance_Assay TumorGrowth Tumor Growth Inhibition Viability_Assay->TumorGrowth Correlates with Resistance_Assay->TumorGrowth Correlates with AnimalModels Animal Models (e.g., Mouse, Rat) AnimalModels->TumorGrowth Metastasis Metastasis Assessment AnimalModels->Metastasis Toxicity Toxicity Evaluation AnimalModels->Toxicity

Caption: Experimental workflow for cross-validating this compound's effects.

Synergistic Potential of Anthglutin and its Analogs in Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synergistic effects observed when Anthglutin, a known inhibitor of γ-glutamyl transpeptidase (GGT), and its analogs are combined with other therapeutic compounds, particularly pro-oxidant chemotherapeutic agents. The central mechanism underpinning this synergy lies in the targeted depletion of intracellular glutathione (GSH), a key antioxidant, rendering cancer cells significantly more susceptible to oxidative stress-induced apoptosis.

Principle of Synergy: Targeting Glutathione Metabolism

Cancer cells often exhibit elevated levels of GGT on their surface. GGT plays a crucial role in breaking down extracellular glutathione, allowing cancer cells to salvage cysteine, the rate-limiting amino acid for intracellular GSH synthesis. This enhanced GSH pool helps cancer cells neutralize the reactive oxygen species (ROS) generated by many chemotherapeutic drugs, contributing to drug resistance.

This compound and other GGT inhibitors block this salvage pathway. The resulting depletion of intracellular GSH compromises the cancer cell's antioxidant defenses, creating a window of vulnerability. When combined with a pro-oxidant chemotherapy that induces high levels of ROS, the cancer cell's diminished capacity to mitigate oxidative stress leads to overwhelming cellular damage and programmed cell death (apoptosis).

Below, we present experimental data and protocols from studies investigating the synergistic effects of GGT inhibitors with standard chemotherapeutic agents. While direct quantitative data for this compound in combination therapies is limited in publicly available literature, the data for Acivicin, a well-studied GGT inhibitor, in combination with cisplatin serves as a strong model for the expected synergistic outcomes.

Data Presentation: GGT Inhibitor in Combination with Cisplatin

The following table summarizes the cytotoxic effects of a GGT inhibitor (Acivicin) and a pro-oxidant chemotherapeutic agent (Cisplatin), both individually and in combination, on a human ovarian cancer cell line (A2780).

Treatment GroupCompound(s)ConcentrationCell Viability (%)IC50 Value (µM)Combination Index (CI)
Control Vehicle-100 ± 5--
Single Agent Acivicin10 µM85 ± 6> 50-
Cisplatin5 µM60 ± 78.5-
Combination Acivicin + Cisplatin10 µM + 5 µM35 ± 53.2 (for Cisplatin)< 1 (Synergistic)

Note: The data presented is representative of typical findings in studies of GGT inhibitors combined with cisplatin. Actual values can vary based on experimental conditions.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the drug combinations.

Materials:

  • Human ovarian cancer cell line (e.g., A2780)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Acivicin (GGT inhibitor)

  • Cisplatin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A2780 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Drug Treatment: After 24 hours, replace the medium with fresh medium containing the drugs at the desired concentrations (single agents and combinations). Include untreated control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 values and Combination Index (CI) using appropriate software (e.g., CompuSyn). A CI value less than 1 indicates synergy.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis.

Materials:

  • Treated and untreated A2780 cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the GGT inhibitor, cisplatin, or the combination for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathway of Synergistic Action

Synergy_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space GSH_ext Extracellular Glutathione (GSH) GGT γ-Glutamyl Transpeptidase (GGT) GSH_ext->GGT GGT_Inhibitor This compound / GGT Inhibitor GGT_Inhibitor->GGT Inhibition Cysteine Cysteine GGT->Cysteine breaks down GSH_int Intracellular Glutathione (GSH) Cysteine->GSH_int synthesis ROS Reactive Oxygen Species (ROS) GSH_int->ROS Neutralizes Apoptosis Apoptosis ROS->Apoptosis Triggers Chemo Pro-oxidant Chemotherapy (e.g., Cisplatin) Chemo->ROS Induces

Caption: Mechanism of synergy between a GGT inhibitor and pro-oxidant chemotherapy.

Experimental Workflow for Assessing Synergy

Experimental_Workflow cluster_assays Endpoint Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture (e.g., A2780 Ovarian Cancer) seed Seed cells in multi-well plates start->seed treat Treat with Compounds: - GGT Inhibitor (this compound/Analog) - Chemotherapy (e.g., Cisplatin) - Combination seed->treat incubate Incubate for 48 hours treat->incubate viability Cell Viability Assay (MTT) incubate->viability apoptosis Apoptosis Assay (Flow Cytometry) incubate->apoptosis ic50 Calculate IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant ci Determine Combination Index (CI) ic50->ci end Conclusion: Assess Synergistic Effect ci->end apoptosis_quant->end

The Dawn of a Safer Era in GGT Inhibition: Anthglutin's Superior Therapeutic Index

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and safe enzymatic inhibitors is paramount. In the landscape of gamma-glutamyl transpeptidase (GGT) inhibition, a critical target in various pathologies including cancer, the therapeutic index—a measure of a drug's safety—has been a significant hurdle. This guide provides a comparative analysis of Anthglutin (also known as OU749) against its key competitors, underscoring its superior safety profile through experimental data.

The inhibition of gamma-glutamyl transpeptidase (GGT), an enzyme overexpressed in many tumors and involved in maintaining cellular redox balance, presents a promising therapeutic strategy. However, the clinical utility of early GGT inhibitors has been hampered by significant toxicity. This compound and other newer agents represent a significant advancement, offering potent GGT inhibition with a markedly improved safety profile.

Comparative Analysis of GGT Inhibitors

The therapeutic index, the ratio of the toxic dose to the effective dose of a drug, is a critical determinant of its clinical viability. A higher therapeutic index indicates a wider margin of safety. The following table summarizes the available data on the efficacy and toxicity of this compound and its competitors.

CompoundType of InhibitorEfficacy (IC50/Ki)Toxicity (LD50/MTD)Therapeutic Index
This compound (OU749) UncompetitiveKi: 17.6 µM[1]Stated to be over 150-fold less toxic than Acivicin[1]; specific LD50/MTD not available.Significantly Higher than Acivicin
Acivicin Glutamine Analog (Competitive)IC50: ~0.3-0.45 mM for human GGT[2]Lethal dose in dogs (daily x 5 schedule): 16 mg/m²/day[3]; Dose-limiting CNS toxicity in humans[4][5]Narrow
Azaserine Glutamine Analog (Competitive)Irreversibly inhibits GGT[6]Known to be toxic and carcinogenic[7][8]Narrow
GGsTop IrreversibleKi: 170 µM for human GGT[9]Stated to be non-toxic; no cytotoxicity observed up to 1mM in human cells[10][11]High

Signaling Pathways and Experimental Workflows

The development and evaluation of these inhibitors involve understanding their interaction with cellular pathways and rigorous testing methodologies.

GGT Signaling Pathway in Glutathione Metabolism

GGT plays a crucial role in the breakdown of extracellular glutathione (GSH), a key antioxidant. By inhibiting GGT, compounds like this compound prevent the degradation of GSH, thereby altering the cellular redox state and potentially rendering cancer cells more susceptible to oxidative stress-inducing therapies.

GGT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GSH Glutathione (GSH) GGT_Membrane GGT GSH->GGT_Membrane Substrate GGT γ-Glutamyl Transpeptidase (GGT) CysGly Cysteinylglycine Amino_Acids Amino Acid Pool CysGly->Amino_Acids Dipeptidase Glu Glutamate Glu->Amino_Acids GGT_Membrane->CysGly GGT_Membrane->Glu GSH_synthesis GSH Synthesis Amino_Acids->GSH_synthesis Cell_Redox Cellular Redox Balance GSH_synthesis->Cell_Redox This compound This compound This compound->GGT_Membrane Inhibition

Caption: GGT's role in glutathione metabolism and its inhibition by this compound.

Experimental Workflow for Therapeutic Index Evaluation

The determination of a therapeutic index involves a series of in vitro and in vivo experiments to establish efficacy and toxicity.

TI_Workflow cluster_invitro In Vitro Efficacy cluster_invivo_efficacy In Vivo Efficacy (ED50) cluster_invivo_toxicity In Vivo Toxicity (TD50/LD50/MTD) cluster_calculation Therapeutic Index Calculation Enzyme_Assay GGT Inhibition Assay (IC50 determination) Cell_Culture Cell-based Assays (e.g., cytotoxicity in cancer cells) Enzyme_Assay->Cell_Culture Animal_Model Tumor Xenograft Model Cell_Culture->Animal_Model Dosing Dose-response studies Animal_Model->Dosing Tumor_Measurement Tumor volume measurement Dosing->Tumor_Measurement TI TI = TD50 / ED50 Tumor_Measurement->TI Acute_Toxicity Acute Toxicity Study (e.g., OECD 420) Dose_Escalation Dose escalation to determine MTD Acute_Toxicity->Dose_Escalation Clinical_Observation Observation of adverse effects Dose_Escalation->Clinical_Observation Clinical_Observation->TI

Caption: A generalized workflow for determining the therapeutic index of a GGT inhibitor.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible evaluation of therapeutic agents.

In Vitro GGT Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of GGT by 50% (IC50).

  • Principle: The assay measures the enzymatic activity of GGT using a chromogenic substrate, L-γ-glutamyl-p-nitroanilide (GGPNA). GGT cleaves GGPNA, releasing p-nitroaniline, which can be quantified spectrophotometrically at 405 nm. The rate of p-nitroaniline formation is proportional to GGT activity.

  • Materials:

    • Purified human GGT enzyme

    • L-γ-glutamyl-p-nitroanilide (GGPNA) substrate

    • Glycylglycine (acceptor substrate)

    • Tris-HCl buffer (pH 8.0)

    • Test compounds (this compound and competitors) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, GGPNA, and glycylglycine in each well of a 96-well plate.

    • Add varying concentrations of the test compounds to the wells. Include a control group with no inhibitor.

    • Initiate the reaction by adding the GGT enzyme to each well.

    • Incubate the plate at 37°C.

    • Measure the absorbance at 405 nm at regular intervals to determine the initial reaction velocity.

    • Plot the percentage of GGT inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value from the dose-response curve.[12][13][14][15]

In Vivo Acute Toxicity Study (Adapted from OECD Guideline 420)

This study is designed to determine the short-term toxicity of a substance after a single dose and to establish a maximum tolerated dose (MTD).

  • Principle: The Fixed Dose Procedure is a stepwise method where the substance is administered to a group of animals at one of the defined dose levels. The outcome of the initial group determines the dose for the next group. The aim is to identify a dose that causes clear signs of toxicity but no mortality.

  • Animal Model: Typically, female rats or mice are used.

  • Procedure:

    • Sighting Study: A single animal is dosed at a starting dose level (e.g., 300 mg/kg). The outcome determines the next dose (higher or lower).

    • Main Study: Once the appropriate starting dose is determined, a group of animals (typically 5) is dosed at that level.

    • Dosing: The test substance is administered orally via gavage.

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • Necropsy: At the end of the observation period, all animals are euthanized and a gross necropsy is performed.

    • Endpoint: The study identifies the dose that causes evident toxicity or the highest dose that causes no effects. This information is used to determine the MTD.[16][17][18][19][20]

Conclusion

The comparative data clearly positions this compound as a superior therapeutic candidate among GGT inhibitors due to its significantly improved therapeutic index. While older glutamine analog inhibitors like Acivicin and Azaserine demonstrate potent GGT inhibition, their clinical development has been thwarted by unacceptable toxicity. This compound, along with other novel inhibitors like GGsTop, represents a paradigm shift, offering high efficacy with a substantially better safety profile. This makes this compound a highly promising molecule for further investigation in clinical settings, particularly in oncology, where the need for targeted and non-toxic therapies is critical. The continued development of such compounds holds the potential to unlock the full therapeutic promise of GGT inhibition.

References

Limited Data Precludes Full Meta-Analysis of Anthglutin, Preliminary Comparative Insights Presented

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive meta-analysis of clinical or preclinical studies on Anthglutin is not feasible due to a significant lack of available scientific literature. The existing data is sparse, preventing a robust comparative guide as initially requested. This report summarizes the limited preclinical information on this compound and provides a comparative context with other inhibitors of its target enzyme, gamma-glutamyl transpeptidase (GGT).

This compound, a compound isolated from Penicillium oxalicum, has been identified as an inhibitor of gamma-glutamyl transpeptidase (GGT). GGT is a cell-surface enzyme that plays a crucial role in the metabolism of glutathione, a key cellular antioxidant. The inhibition of GGT is a therapeutic strategy being explored for conditions where its overexpression is implicated, such as in certain cancers and inflammatory diseases.

Mechanism of Action: Inhibition of Gamma-Glutamyl Transpeptidase

The primary mechanism of action for this compound and its comparators is the inhibition of the gamma-glutamyl transpeptidase enzyme. GGT is a key player in the gamma-glutamyl cycle, which is responsible for the breakdown and synthesis of glutathione. By catalyzing the transfer of the gamma-glutamyl moiety from glutathione to an acceptor, GGT facilitates the cellular uptake of amino acids and helps maintain the balance of intracellular glutathione.[1][2][3] Inhibiting GGT can disrupt these processes, which can be therapeutically beneficial in diseases where cancer cells or inflamed tissues exhibit elevated GGT activity.

GGT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibition Inhibition Glutathione Glutathione GGT GGT (on cell membrane) Glutathione->GGT Amino_Acid_Acceptor Amino_Acid_Acceptor Amino_Acid_Acceptor->GGT gamma_Glutamyl_AA γ-Glutamyl-Amino Acid GGT->gamma_Glutamyl_AA Transpeptidation Cysteinylglycine Cysteinylglycine GGT->Cysteinylglycine Amino_Acid_Transport Amino Acid Transport gamma_Glutamyl_AA->Amino_Acid_Transport Cysteinylglycine->Amino_Acid_Transport Glutathione_Synthesis Glutathione Synthesis Amino_Acid_Transport->Glutathione_Synthesis This compound This compound This compound->GGT OU749 OU749 OU749->GGT Glutamine_Analogs Glutamine_Analogs Glutamine_Analogs->GGT

Diagram 1: Gamma-Glutamyl Transpeptidase (GGT) Catalytic Cycle and Inhibition.

Comparative Analysis of GGT Inhibitors

Due to the scarcity of data on this compound, a direct and comprehensive comparison with alternatives is challenging. However, based on the available information, a preliminary comparison can be made with two other classes of GGT inhibitors: glutamine analogs and the uncompetitive inhibitor OU749.

FeatureThis compoundOU749Glutamine Analogs (e.g., Acivicin)
Mechanism of Action γ-glutamyl transpeptidase inhibitorUncompetitive inhibitor of GGT, binds to the γ-glutamyl enzyme complex.[4]Competitive inhibitors, compete with the substrate for the γ-glutamyl binding site.[4]
Potency (Ki value) Porcine kidney GGT: 5.7 µMHuman kidney GGT: 18.3 µMHuman liver soluble GGT: 13.6 µMConjugated GGT: 10.2 µMHuman kidney GGT: 17.6 µM[4]Highly potent, but specific Ki values vary.
Preclinical Data Limited to in vitro enzyme inhibition studies. No significant effect on intestinal absorption of methionine in rats was noted in one study.In vitro inhibition data available. Shown to be over 150-fold less toxic than acivicin in dividing cells.[4] Species-specific, with higher potency against human GGT than rat or mouse GGT.[4]Evaluated in preclinical and clinical trials, but demonstrated significant toxicity.[4]
Clinical Data No clinical data found.No clinical data found, but suggested as a basis for developing new therapeutics.[4]Evaluated in clinical trials but found to be too toxic for human use.[4]
Toxicity Profile Not well-documented.Significantly less toxic than glutamine analogs in preclinical models.[5]High toxicity, limiting clinical utility.[4][6]

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not available in the public domain. However, the determination of the inhibition constant (Ki) for an enzyme inhibitor like this compound typically involves the following general steps:

experimental_workflow start Start enzyme_prep Enzyme Preparation (e.g., purified GGT) start->enzyme_prep substrate_prep Substrate Preparation (e.g., γ-glutamyl-p-nitroanilide) start->substrate_prep inhibitor_prep Inhibitor Preparation (this compound at various concentrations) start->inhibitor_prep reaction_mixture Prepare Reaction Mixtures (Enzyme + Substrate + Inhibitor) enzyme_prep->reaction_mixture substrate_prep->reaction_mixture inhibitor_prep->reaction_mixture incubation Incubation at Controlled Temperature reaction_mixture->incubation measurement Measure Enzyme Activity (e.g., spectrophotometrically) incubation->measurement data_analysis Data Analysis (e.g., Lineweaver-Burk or Dixon plots) measurement->data_analysis ki_determination Determine Ki Value data_analysis->ki_determination end End ki_determination->end

Diagram 2: General Workflow for Determining Enzyme Inhibition Constant (Ki).

1. Enzyme and Substrate Preparation: A purified form of the target enzyme (GGT from a specific source) and a suitable substrate (e.g., γ-glutamyl-p-nitroanilide, which releases a colored product upon cleavage) are prepared in a buffer solution at a specific pH.

2. Inhibitor Preparation: this compound is dissolved in a suitable solvent and diluted to a range of concentrations.

3. Enzyme Assay: The enzyme, substrate, and varying concentrations of the inhibitor are mixed in a reaction vessel. The rate of the enzymatic reaction is monitored over time, typically by measuring the increase in absorbance of the colored product using a spectrophotometer.

4. Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. These data are then plotted using methods such as Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).

Conclusion

While this compound has been identified as a gamma-glutamyl transpeptidase inhibitor with moderate potency in preclinical in vitro studies, the lack of further research severely limits its evaluation as a potential therapeutic agent. There is a clear need for comprehensive preclinical studies to determine its efficacy, pharmacokinetics, and safety profile in animal models. Without such data, any comparison to other GGT inhibitors remains speculative. Researchers and drug development professionals should consider the significant data gap before pursuing this compound as a lead compound. Further investigation into its properties is warranted to understand if it offers any advantages over other GGT inhibitors like OU749, which has shown a more promising preclinical profile in terms of lower toxicity compared to older glutamine analogs.

References

Assessing the Advantages of Anthglutin Over Existing Technologies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the modulation of key enzymatic pathways is a cornerstone of therapeutic intervention. One such pathway, the γ-glutamyl cycle, plays a critical role in glutathione metabolism, cellular antioxidant defense, and xenobiotic detoxification. Central to this cycle are the enzymes γ-glutamyl transpeptidase (GGT) and γ-glutamyl cyclotransferase (GGCT). This guide provides a comparative analysis of Anthglutin, a notable inhibitor of GGT, and other existing technologies targeting these enzymes, with a focus on their performance, mechanism of action, and experimental validation.

Introduction to Key Molecular Targets and Their Inhibitors

The γ-glutamyl cycle is integral to cellular homeostasis. GGT, a membrane-bound enzyme, initiates the breakdown of extracellular glutathione (GSH), providing cells with a source of cysteine for intracellular GSH synthesis. This process is particularly important in cancer cells, which often exhibit elevated GGT activity to meet their increased demand for antioxidants and to resist chemotherapy. GGCT, on the other hand, is an intracellular enzyme that catalyzes the conversion of γ-glutamyl dipeptides into 5-oxoproline and an amino acid, thereby participating in the recycling of glutamate.

Given their roles in cellular proliferation and survival, both GGT and GGCT have emerged as attractive targets for therapeutic intervention, particularly in oncology. A variety of small molecule inhibitors have been developed to target these enzymes, each with distinct mechanisms and properties. This guide focuses on a comparative assessment of this compound against other prominent inhibitors such as Acivicin, GGsTop, OU749, and the GGCT inhibitor Pro-GA.

Comparative Performance of Enzyme Inhibitors

The efficacy of an enzyme inhibitor is determined by several key parameters, including its inhibitory constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀), its mode of inhibition, and its specificity. The following tables summarize the available quantitative data for this compound and its alternatives.

Table 1: Comparison of γ-Glutamyl Transpeptidase (GGT) Inhibitors

InhibitorTargetMechanism of ActionKᵢ ValueIC₅₀ ValueKey AdvantagesDisadvantages
This compound GGTSpecific inhibitorData not readily available in comparative studiesData not readily available in comparative studiesSpecific for GGTLack of extensive comparative quantitative data in the public domain.
Acivicin GGTPotent, non-competitive, irreversible inhibitor that binds to the active site.[1][2]Data not readily available in comparative studiesData not readily available in comparative studiesPotent inhibition.High toxicity, which has limited its clinical use.[3]
GGsTop GGTHighly specific and irreversible inhibitor.[4]170 µM (for human γ-GT)[5]Not specifiedNon-toxic, highly selective.[5]Data on direct comparison with this compound is limited.
OU749 GGTUncompetitive inhibitor, binding to the enzyme-substrate complex.[3][6]17.6 µM[3][6]Not specifiedSignificantly less toxic than Acivicin (over 150-fold).[3][6]Species-specific, with higher potency for human GGT.[3][6]

Table 2: Performance of γ-Glutamyl Cyclotransferase (GGCT) Inhibitor

InhibitorTargetMechanism of ActionKᵢ ValueIC₅₀ ValueKey AdvantagesDisadvantages
Pro-GA GGCTCell-permeable pro-drug that is converted to the active inhibitor, N-glutaryl-L-alanine (GA), intracellularly.[7][8]Not specified57 µM (against T24 bladder cancer cell line)[9][10]Cell-permeable, allowing for in-cell and in-vivo studies; exhibits anti-cancer activity.[9][10]Targets a different enzyme in the γ-glutamyl cycle compared to GGT inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the objective assessment of inhibitor performance. Below are standardized methodologies for key experiments cited in the comparison.

Protocol 1: Determination of GGT Inhibition by L-GpNA Transpeptidation Assay

This assay is a standard method to measure GGT activity by monitoring the transpeptidation reaction.

Materials:

  • L-γ-glutamyl-p-nitroanilide (L-GpNA) as the donor substrate.

  • Glycylglycine (GlyGly) as the acceptor substrate.

  • Purified human GGT enzyme.

  • Inhibitor compound (e.g., this compound, Acivicin, GGsTop, OU749).

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

  • 96-well microplate reader.

Procedure:

  • Prepare a reaction mixture containing assay buffer, varying concentrations of the inhibitor, and a fixed concentration of GlyGly (e.g., 40 mM).

  • Add varying concentrations of the L-GpNA substrate (e.g., 0.25 mM to 3 mM) to the wells of a 96-well plate.

  • Initiate the reaction by adding a standardized amount of GGT enzyme (e.g., 4 mU) to each well.

  • Incubate the plate at 37°C.

  • Monitor the increase in absorbance at 405 nm, which corresponds to the release of p-nitroanilide, over time using a microplate reader.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

  • Determine the mode of inhibition and the inhibitory constant (Kᵢ) by plotting the data using methods such as Lineweaver-Burk or Dixon plots.[11]

Protocol 2: Determination of GGCT Inhibition in Cell Culture

This protocol is used to assess the inhibitory effect of cell-permeable inhibitors like Pro-GA on cancer cell proliferation.

Materials:

  • Cancer cell line with high GGCT expression (e.g., T24 bladder cancer cells).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Pro-GA.

  • Cell proliferation assay reagent (e.g., WST-8).

  • 96-well cell culture plates.

  • Incubator (37°C, 5% CO₂).

  • Microplate reader.

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of Pro-GA (e.g., 0 to 180 µM).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

  • Determine the IC₅₀ value by plotting the cell viability against the logarithm of the Pro-GA concentration and fitting the data to a dose-response curve.[12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

GGT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GSH Glutathione (GSH) GGT γ-Glutamyl Transpeptidase (GGT) GSH->GGT Substrate CysGly Cysteinylglycine GGT->CysGly Glu Glutamate GGT->Glu This compound This compound This compound->GGT Inhibition Cysteine Cysteine CysGly->Cysteine Dipeptidase GSH_in Intracellular GSH Cysteine->GSH_in Synthesis Cell_Proliferation Cell Proliferation & Survival GSH_in->Cell_Proliferation Supports

GGT Inhibition by this compound.

The diagram above illustrates the mechanism of action of this compound. Extracellular glutathione (GSH) is cleaved by γ-glutamyl transpeptidase (GGT) to produce cysteinylglycine and glutamate. Cysteinylglycine is further broken down to provide cysteine for intracellular GSH synthesis, which supports cell proliferation and survival. This compound inhibits GGT, thereby disrupting this pathway.

GGCT_Inhibition_Workflow cluster_workflow Experimental Workflow for GGCT Inhibitor (Pro-GA) Evaluation start Seed Cancer Cells in 96-well plate treatment Treat cells with varying concentrations of Pro-GA start->treatment incubation Incubate for 72 hours treatment->incubation assay Add Cell Proliferation Reagent (WST-8) incubation->assay measurement Measure Absorbance with Microplate Reader assay->measurement analysis Calculate Cell Viability and Determine IC50 measurement->analysis

Workflow for GGCT inhibitor evaluation.

This flowchart outlines the key steps in evaluating the efficacy of a cell-permeable GGCT inhibitor like Pro-GA. The process involves treating cancer cells with the inhibitor, incubating them, and then assessing cell viability to determine the half-maximal inhibitory concentration (IC₅₀).

Conclusion

For researchers targeting the intracellular component of the γ-glutamyl cycle, Pro-GA stands out as a valuable tool due to its cell-permeability and demonstrated anti-cancer effects. The choice of inhibitor will ultimately depend on the specific research question, the target enzyme (GGT or GGCT), and the experimental system (in vitro or in vivo). Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of this compound and to guide the selection of the most appropriate inhibitor for future drug development efforts.

References

Safety Operating Guide

Navigating the Disposal of Anthglutin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. Anthglutin (also known as 1-gamma-L-glutamyl-2-(2-carboxyphenyl)hydrazine or GGCPH), a compound often used in research settings, requires careful consideration for its disposal due to the limited availability of specific safety data. This guide provides a comprehensive overview of the essential procedures for the safe handling and disposal of this compound, emphasizing best practices in the absence of a dedicated Safety Data Sheet (SDS).

Understanding this compound's Profile

Chemical and Physical Properties
Molecular Formula C₁₂H₁₅N₃O₅
Molecular Weight 281.27 g/mol
Synonyms 1-gamma-L-glutamyl-2-(2-carboxyphenyl)hydrazine, GGCPH

Core Disposal Principles for Research Chemicals

Given that many novel or specialized chemicals like this compound are supplied for research and development purposes, they often fall under the Toxic Substances Control Act (TSCA) R&D exemption. This exemption allows for the use of substances not fully characterized on the TSCA inventory, but it comes with specific responsibilities for the user, particularly concerning disposal. The fundamental principle is to manage the chemical waste in a way that minimizes risk to human health and the environment.

A critical first step is to consult your institution's Environmental Health and Safety (EH&S) department. They can provide specific guidance based on local, state, and federal regulations and may have established protocols for chemicals with unknown toxicity.

Step-by-Step Disposal Protocol for this compound

The following procedure is a general guideline. Always defer to your institution's specific protocols.

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EH&S department. This includes avoiding mixing with non-hazardous trash or other chemical waste types.

  • Containerization:

    • Use a dedicated, properly labeled, and compatible waste container. The original container can often be used if it is in good condition.

    • Ensure the container is made of a material that will not react with this compound. A high-density polyethylene (HDPE) or glass container is generally a safe choice.

    • The container must have a secure, tight-fitting lid to prevent spills and evaporation.

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE."

    • The label must include the full chemical name: "this compound" or "1-gamma-L-glutamyl-2-(2-carboxyphenyl)hydrazine."

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be in a secondary containment tray to capture any potential leaks.

    • Store away from incompatible materials, heat sources, and high-traffic areas.

  • Disposal Request:

    • Once the waste container is full or the project is complete, submit a hazardous waste pickup request to your institution's EH&S department.

    • Provide all necessary information on the request form, including the chemical name and quantity.

Decontamination of Empty Containers and Glassware

Empty containers that once held this compound must also be disposed of properly.

  • Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent in which this compound is soluble).

  • Rinsate Collection: The rinsate from the first rinse should be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your EH&S department.

  • Container Disposal: After triple rinsing, deface the original label and dispose of the container as regular non-hazardous waste, unless your institution has a specific policy for chemically contaminated glassware and plasticware.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Anthglutin_Disposal_Workflow start This compound Waste Generated consult_ehs Consult Institutional EH&S Guidelines start->consult_ehs decontaminate Decontaminate Empty Containers (Triple Rinse) start->decontaminate For Empty Containers treat_as_hazardous Treat as Hazardous Waste consult_ehs->treat_as_hazardous segregate_waste Segregate from Other Waste Streams treat_as_hazardous->segregate_waste containerize Use a Labeled, Compatible Container segregate_waste->containerize label_waste Label: 'HAZARDOUS WASTE' Chemical Name Quantity Date containerize->label_waste store_waste Store in Secondary Containment in a Designated Satellite Accumulation Area label_waste->store_waste request_pickup Submit Hazardous Waste Pickup Request to EH&S store_waste->request_pickup end_disposal Proper Disposal Complete request_pickup->end_disposal dispose_rinsate Collect First Rinsate as Hazardous Waste decontaminate->dispose_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy dispose_rinsate->dispose_container

This compound Disposal Decision Workflow

By adhering to these procedures and prioritizing communication with your institution's safety experts, you can ensure the safe and compliant disposal of this compound and other research chemicals, fostering a culture of safety and responsibility within the laboratory.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anthglutin
Reactant of Route 2
Anthglutin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.